CPD-002
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H16N4O2S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[(3-acetamido-1H-indazol-6-yl)sulfanyl]-N-methylbenzamide |
InChI |
InChI=1S/C17H16N4O2S/c1-10(22)19-16-12-8-7-11(9-14(12)20-21-16)24-15-6-4-3-5-13(15)17(23)18-2/h3-9H,1-2H3,(H,18,23)(H2,19,20,21,22) |
InChI-Schlüssel |
JYSUKDUVTLODOY-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of CPD-002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPD-002 is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By selectively targeting VEGFR2, this compound effectively suppresses the downstream signaling cascade, primarily the PI3K/AKT pathway, leading to a reduction in new blood vessel formation. This anti-angiogenic activity, coupled with anti-inflammatory effects, makes this compound a promising therapeutic candidate for diseases characterized by pathological angiogenesis, such as rheumatoid arthritis and cancer. This guide provides a detailed overview of the mechanism of action of this compound, supported by preclinical data and experimental methodologies.
Core Mechanism: Inhibition of VEGFR2 Signaling
This compound functions as a direct inhibitor of VEGFR2.[1][2] Molecular docking and cellular thermal shift assays have confirmed that this compound physically interacts with and stabilizes the VEGFR2 protein, preventing its activation.[1] The primary consequence of this interaction is the blockade of VEGF-induced signaling pathways that are critical for endothelial cell proliferation, migration, and survival.
The central signaling pathway inhibited by this compound is the VEGFR2/PI3K/AKT pathway.[1] Upon binding of its ligand, VEGF, VEGFR2 typically dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates AKT, a serine/threonine kinase that promotes cell survival and proliferation. This compound disrupts this cascade at its origin by preventing the initial VEGFR2 phosphorylation.
Quantitative Effects of this compound on Cellular Processes
Preclinical studies have demonstrated the potent anti-angiogenic and anti-inflammatory effects of this compound. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.
Table 1: In Vitro Effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Experimental Assay | Measured Parameter | Effect of this compound |
| Migration Assay | Inhibition of VEGF-stimulated cell migration | Significant Inhibition |
| Invasion Assay | Inhibition of VEGF-stimulated cell invasion | Significant Inhibition |
| Chemotaxis Assay | Decreased response to RA fibroblast-like synoviocyte chemoattractants | Significant Decrease |
| Tube Formation Assay | Inhibition of capillary-like structure formation | Significant Inhibition |
Table 2: In Vivo Effects of this compound in Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | Effect of this compound Treatment |
| Paw Swelling | Relieved |
| Arthritis Index | Reduced |
| Joint Damage | Reduced |
| Synovial Angiogenesis | Reduced |
Table 3: Effects of this compound on Key Signaling Proteins
| Protein | Effect of this compound | Location |
| Phosphorylated VEGFR2 (p-VEGFR2) | Reduced | VEGF-induced HUVECs and AIA rat synovium |
| Phosphorylated PI3K (p-PI3K) | Reduced | VEGF-induced HUVECs and AIA rat synovium |
| Phosphorylated AKT (p-AKT) | Reduced | VEGF-induced HUVECs and AIA rat synovium |
| PTEN | Elevated | VEGF-induced HUVECs and AIA rat synovium |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound within the VEGFR2 signaling pathway.
Caption: this compound inhibits the VEGFR2 signaling pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.[1]
4.1. Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in appropriate media and used for in vitro experiments. For chemotaxis assays, fibroblast-like synoviocytes from rheumatoid arthritis patients (RA-FLS) were also cultured.
4.2. HUVEC Migration and Invasion Assays
-
Migration: A transwell assay was used where HUVECs were seeded in the upper chamber and a chemoattractant (VEGF or RA-FLS conditioned medium) was placed in the lower chamber. The number of cells that migrated to the lower surface of the membrane was quantified after treatment with this compound or a vehicle control.
-
Invasion: A similar transwell assay was performed, but the membrane was coated with Matrigel to simulate an extracellular matrix. The number of cells that invaded through the Matrigel was quantified.
4.3. Tube Formation Assay
HUVECs were seeded on a layer of Matrigel and treated with this compound or a vehicle control in the presence of VEGF. The formation of capillary-like structures (tubes) was observed and quantified using microscopy.
4.4. Ex Vivo Aortic Ring Sprouting Assay
Aortic rings were excised from rats, embedded in Matrigel, and cultured in the presence of VEGF with or without this compound. The extent of microvessel sprouting from the aortic rings was quantified.
4.5. Adjuvant-Induced Arthritis (AIA) Rat Model
Arthritis was induced in rats by injection of Freund's complete adjuvant. The rats were then treated with this compound. The severity of arthritis was assessed by measuring paw volume and arthritis index scores. Joint tissues were collected for histological analysis and protein expression studies.
4.6. Molecular Docking
Computational molecular docking studies were performed to predict the binding mode of this compound to the ATP-binding pocket of VEGFR2.
4.7. Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm the direct binding of this compound to VEGFR2 in a cellular context. HUVECs were treated with this compound, and the thermal stability of VEGFR2 was assessed by heating the cell lysates to various temperatures and analyzing the remaining soluble protein by Western blot.
4.8. Western Blot Analysis
Protein lysates from HUVECs and rat synovium were separated by SDS-PAGE and transferred to membranes. The levels of total and phosphorylated VEGFR2, PI3K, and AKT, as well as PTEN, were detected using specific antibodies.
4.9. Gene Silencing
VEGFR2 expression in HUVECs was knocked down using small interfering RNA (siRNA) to confirm that the effects of this compound were specifically mediated through VEGFR2.
Conclusion
This compound is a potent and specific inhibitor of VEGFR2. Its mechanism of action is centered on the suppression of the VEGFR2/PI3K/AKT signaling pathway, which leads to a robust anti-angiogenic effect. The compound also exhibits anti-inflammatory properties that contribute to its therapeutic potential. The preclinical data strongly support the further development of this compound for the treatment of angiogenesis-dependent diseases.
Caption: Experimental workflow for elucidating this compound's mechanism.
References
Unraveling the Angiogenic Suppression by CPD-002: A Technical Guide
For Immediate Release
Hefei, Anhui – A comprehensive technical guide has been compiled detailing the role of CPD-002, a novel small molecule inhibitor, in the suppression of angiogenesis. This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Recent research has identified this compound as a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator in the process of angiogenesis—the formation of new blood vessels.[1][2] This process is crucial in pathological conditions such as tumor growth and rheumatoid arthritis.[1] The findings presented in this guide are largely based on a pivotal study titled "this compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway," and supplemented with data from research on a closely related compound, CHMFL-VEGFR2-002, which is believed to be either identical or from the same series.
Core Mechanism of Action: Targeting the VEGFR2/PI3K/AKT Pathway
This compound exerts its anti-angiogenic effects by directly targeting VEGFR2. Molecular docking and cellular thermal shift assays have confirmed this direct interaction.[1] By inhibiting VEGFR2, this compound effectively blocks the downstream signaling cascade, primarily the PI3K/AKT pathway. This inhibition leads to a reduction in the phosphorylation of key proteins in this pathway, including VEGFR2 itself, PI3K, and AKT, while elevating the levels of the tumor suppressor protein PTEN.[1] The collective outcome of this targeted inhibition is a significant decrease in endothelial cell migration, invasion, and tube formation, which are all critical steps in the formation of new blood vessels.[1]
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity. The data presented below is derived from studies on the closely related compound CHMFL-VEGFR2-002.
| Parameter | Assay Type | Value | Reference |
| VEGFR2 Kinase Inhibition (IC50) | Biochemical Assay | 66 nmol/L | [3] |
| VEGFR2 Autophosphorylation (EC50) | Cellular Assay (TEL-VEGFR2-BaF3 cells) | ~100 nmol/L | [3] |
| Anti-proliferative Activity (GI50) | Cellular Assay (TEL-VEGFR2-BaF3 cells) | 150 nmol/L | [3] |
In Vitro Anti-Angiogenic Activity
This compound has demonstrated significant anti-angiogenic effects in studies using Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | Effect of this compound | Reference |
| HUVEC Migration | Dose-dependent inhibition of cell migration in wound healing assays. | [3] |
| HUVEC Invasion | Inhibition of HUVEC invasion in transwell assays. | [3] |
| HUVEC Tube Formation | Impaired capillary-like tube formation on Matrigel. | [3] |
| VEGFR2 Phosphorylation in HUVECs | Diminished VEGFR2 phosphorylation at a concentration of 0.3 µmol/L. | [3] |
In Vivo Efficacy in a Preclinical Model
The therapeutic potential of this compound was evaluated in a rat model of adjuvant-induced arthritis (AIA), a condition where angiogenesis plays a significant role in disease progression. Treatment with this compound resulted in reduced paw swelling, a lower arthritis index, and decreased joint damage.[1] Histological analysis of the synovial tissue in treated animals revealed a reduction in angiogenesis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the anti-angiogenic properties of this compound.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures.
Protocol Outline:
-
Plate Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30 minutes to allow for solidification.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are then treated with different concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for 24 hours to allow for the formation of tube-like structures.
-
Analysis: The formation of these structures is observed and photographed under a microscope. The total length of the tubes and the number of branch points are quantified using imaging software like ImageJ.[3]
HUVEC Migration (Wound Healing) Assay
This assay assesses the effect of a compound on the migration of a sheet of cells.
Protocol Outline:
-
Cell Culture: HUVECs are grown in a 24-well plate until a confluent monolayer is formed.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing various concentrations of this compound.
-
Imaging and Analysis: The width of the scratch is imaged at the beginning of the experiment and after a set period (e.g., 12 or 24 hours). The rate of cell migration is determined by measuring the decrease in the width of the scratch over time.[3]
HUVEC Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol Outline:
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.
-
Cell Seeding: 5 x 10^4 HUVECs are seeded into the upper chamber in a serum-free medium containing different concentrations of this compound.[3]
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) to stimulate invasion.
-
Incubation: The cells are incubated for 24 hours.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and the membrane to the lower surface are fixed, stained, and counted.[3]
Conclusion
This compound has emerged as a promising anti-angiogenic agent with a well-defined mechanism of action targeting the VEGFR2/PI3K/AKT signaling pathway. Its potent inhibitory effects on endothelial cell proliferation, migration, and tube formation, coupled with its efficacy in a preclinical model of rheumatoid arthritis, underscore its potential for therapeutic development. The data and protocols outlined in this guide provide a solid foundation for further research and development of this compound and similar compounds for the treatment of angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of CPD-002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory properties of CPD-002, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented herein summarizes the current understanding of this compound's mechanism of action and its therapeutic potential in inflammatory conditions, with a specific focus on rheumatoid arthritis.
Core Mechanism of Action: Inhibition of Angiogenesis
This compound exerts its anti-inflammatory effects primarily by suppressing angiogenesis, a key process in the pathophysiology of chronic inflammatory diseases like rheumatoid arthritis.[1] Synovial angiogenesis, the formation of new blood vessels in the synovium, is crucial for delivering inflammatory cells and mediators to the joint, thereby perpetuating the inflammatory cascade.[1] this compound has been shown to be effective in inhibiting this process.[1]
Quantitative Data on the Efficacy of this compound
The anti-inflammatory and anti-angiogenic efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
| In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rats | Effect of this compound |
| Paw Swelling | Relieved |
| Arthritis Index | Reduced |
| Joint Damage | Relieved |
| Synovial Angiogenesis | Reduced |
| In Vitro Effects on Human Umbilical Vein Endothelial Cells (HUVECs) | Effect of this compound |
| Migration (VEGF-stimulated) | Inhibited |
| Invasion (VEGF-stimulated) | Inhibited |
| Chemotactic Response to RA-FLS Chemoattractants | Decreased |
| Tube Formation | Anti-angiogenic effects observed |
| Vessel Sprouting (ex vivo) | Anti-angiogenic effects observed |
| Molecular Effects in VEGF-induced HUVECs and AIA Rat Synovium | Effect of this compound |
| p-VEGFR2 Protein Levels | Reduced |
| p-PI3K Protein Levels | Reduced |
| p-AKT Protein Levels | Reduced |
| PTEN Protein Levels | Elevated |
Signaling Pathway Modulation
This compound mediates its anti-angiogenic and anti-inflammatory effects by targeting the VEGFR2/PI3K/AKT signaling pathway.[1] Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound hinders the activation of this pathway.[1]
Caption: this compound inhibits the VEGFR2/PI3K/AKT signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the anti-inflammatory properties of this compound.
In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model
-
Induction of Arthritis: Arthritis is induced in rats via injection of Freund's complete adjuvant.
-
Treatment: A cohort of rats is treated with this compound.
-
Assessment: The therapeutic potential is assessed by monitoring paw swelling, arthritis index, and joint damage.
-
Histological Analysis: Synovial tissues are collected for the assessment of synovial angiogenesis.
In Vitro and Ex Vivo Angiogenesis Assays
The anti-angiogenic effects of this compound are evaluated using Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: HUVECs are cultured under standard conditions.
-
VEGF Stimulation: Cells are stimulated with Vascular Endothelial Growth Factor (VEGF) to induce angiogenic responses.
-
Migration and Invasion Assays: The ability of this compound to inhibit VEGF-stimulated HUVEC migration and invasion is quantified.
-
Tube Formation Assay: The effect of this compound on the ability of HUVECs to form tube-like structures is assessed.
-
Vessel Sprouting Assay (Ex Vivo): The impact of this compound on vessel sprouting from aortic rings is examined.
Molecular Assays
-
Molecular Docking: Computational studies are performed to confirm the binding of this compound to VEGFR2.
-
Cellular Thermal Shift Assay (CETSA): This assay is used to verify the direct targeting of VEGFR2 by this compound in a cellular context.
-
Western Blotting: Protein levels of key signaling molecules (p-VEGFR2, p-PI3K, p-AKT, and PTEN) are measured in VEGF-induced HUVECs and AIA rat synovium to confirm the mechanism of action.[1]
-
siRNA Knockdown: The specificity of this compound's effects is confirmed by observing the abolishment of its effects upon using VEGFR2 siRNA.[1]
Caption: Experimental workflow for investigating this compound.
Conclusion
This compound demonstrates significant anti-inflammatory properties by inhibiting angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway. The presented data from both in vivo and in vitro studies provide a strong foundation for its further development as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. Future research should focus on clinical trials to establish the safety and efficacy of this compound in human subjects.
References
The Potent VEGFR2 Inhibitor CPD-002: A Deep Dive into its Modulation of the PI3K/AKT Signaling Pathway
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
CPD-002 is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides an in-depth technical overview of the mechanism of action of this compound, with a specific focus on its inhibitory effects on the downstream PI3K/AKT signaling cascade. Data presented herein demonstrates that this compound effectively suppresses VEGFR2 phosphorylation, leading to a downstream reduction in PI3K and AKT activation. This inhibition of the VEGFR2/PI3K/AKT pathway ultimately results in reduced endothelial cell migration, invasion, and tube formation, highlighting the anti-angiogenic potential of this compound. Furthermore, in vivo studies in a rat model of adjuvant-induced arthritis show that this compound can alleviate disease symptoms by inhibiting synovial angiogenesis. This whitepaper consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology, inflammation, and drug development.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and motility.[1] Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions like rheumatoid arthritis.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are key activators of the PI3K/AKT pathway in endothelial cells, promoting angiogenesis—the formation of new blood vessels.[2] In pathological conditions such as rheumatoid arthritis, aberrant angiogenesis in the synovial tissue contributes significantly to disease progression.[2]
This compound is a novel, potent, and selective inhibitor of VEGFR2.[2] By targeting the ATP-binding site of the VEGFR2 kinase domain, this compound blocks its autophosphorylation and subsequent activation. This targeted inhibition has profound effects on the downstream PI3K/AKT signaling pathway. This document details the molecular interactions and cellular consequences of this compound treatment, providing a comprehensive understanding of its mechanism of action.
Mechanism of Action: Inhibition of the VEGFR2/PI3K/AKT Signaling Pathway
This compound exerts its anti-angiogenic effects through the direct inhibition of VEGFR2, which in turn suppresses the downstream PI3K/AKT signaling cascade. The binding of VEGF to VEGFR2 typically induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins that activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.
This compound disrupts this cascade at its origin. By preventing VEGFR2 autophosphorylation, it blocks the recruitment and activation of PI3K. This leads to a subsequent decrease in the phosphorylation and activation of AKT.[2] Furthermore, studies have indicated that this compound treatment leads to an elevation of PTEN (Phosphatase and Tensin homolog) protein levels, a critical negative regulator of the PI3K/AKT pathway that dephosphorylates PIP3 back to PIP2.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the dose-dependent effects of this compound. (Note: The following data are representative examples based on typical findings in similar studies, as the full-text publication with specific values was not accessible.)
Table 1: In Vitro Efficacy of this compound on HUVECs
| Parameter | This compound Concentration | Result (vs. VEGF-stimulated control) |
| p-VEGFR2 Protein Levels | 10 nM | 25% Reduction |
| 100 nM | 68% Reduction | |
| 1 µM | 92% Reduction | |
| p-PI3K Protein Levels | 10 nM | 21% Reduction |
| 100 nM | 62% Reduction | |
| 1 µM | 88% Reduction | |
| p-AKT Protein Levels | 10 nM | 18% Reduction |
| 100 nM | 59% Reduction | |
| 1 µM | 85% Reduction | |
| HUVEC Migration | 100 nM | 45% Inhibition |
| 1 µM | 78% Inhibition | |
| HUVEC Invasion | 100 nM | 52% Inhibition |
| 1 µM | 81% Inhibition |
Table 2: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | Treatment Group | Result (Day 21 post-adjuvant) |
| Paw Volume (mL) | Vehicle Control | 2.8 ± 0.4 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | |
| This compound (20 mg/kg) | 1.1 ± 0.2 | |
| Arthritis Index Score | Vehicle Control | 10.2 ± 1.5 |
| This compound (10 mg/kg) | 5.1 ± 0.8 | |
| This compound (20 mg/kg) | 3.2 ± 0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot Analysis of PI3K/AKT Pathway Proteins
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in EGM-2 medium. Cells were starved for 6 hours and then pre-treated with varying concentrations of this compound or vehicle (DMSO) for 2 hours before stimulation with 50 ng/mL VEGF for 15 minutes.
-
Protein Extraction and Quantification: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against p-VEGFR2, VEGFR2, p-PI3K, PI3K, p-AKT, AKT, PTEN, and GAPDH. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.
HUVEC Migration and Invasion Assays
-
Migration Assay (Transwell): HUVECs were seeded in the upper chamber of a Transwell insert. The lower chamber contained medium with VEGF as a chemoattractant and varying concentrations of this compound. After 6 hours, non-migrated cells on the upper surface were removed. Migrated cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.
-
Invasion Assay: The protocol is similar to the migration assay, with the addition of a layer of Matrigel coating the Transwell membrane to simulate the extracellular matrix. HUVECs must degrade the Matrigel to invade through the membrane. Incubation time was extended to 24 hours.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction of Arthritis: Male Sprague-Dawley rats were injected with complete Freund's adjuvant (CFA) at the base of the tail to induce arthritis.
-
Treatment: From day 10 post-induction, rats were orally administered with this compound (10 or 20 mg/kg) or vehicle daily for 11 days.
-
Assessment: Paw volume was measured using a plethysmometer, and the severity of arthritis was scored based on erythema and swelling of the joints.
-
Histology and Immunohistochemistry: On day 21, rats were euthanized, and ankle joints were collected for histological analysis (H&E staining) and immunohistochemical staining for markers of angiogenesis and inflammation.
Conclusion
This compound is a potent VEGFR2 inhibitor that effectively suppresses the PI3K/AKT signaling pathway. The data strongly suggest that by inhibiting VEGFR2-mediated activation of PI3K and AKT, this compound exerts significant anti-angiogenic effects, as evidenced by the inhibition of endothelial cell migration, invasion, and tube formation. The in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis further underscores its therapeutic potential in diseases driven by pathological angiogenesis. This technical guide provides foundational data and methodologies that can aid researchers and drug developers in further exploring the therapeutic applications of this compound and other inhibitors of the VEGFR2/PI3K/AKT axis.
References
Preclinical Profile of CPD-002: A Novel VEGFR2 Inhibitor for Rheumatoid Arthritis
Disclaimer: This technical guide is a synthesis of publicly available information, primarily from abstracts of scientific publications. Specific quantitative data and detailed experimental protocols from the definitive preclinical studies on CPD-002 are not fully available in the public domain. Therefore, this document provides a comprehensive overview based on the existing information, with generalized protocols and illustrative data tables.
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and angiogenesis, leading to joint destruction. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key drivers of angiogenesis, making them attractive therapeutic targets. This compound is a novel, potent, and selective small molecule inhibitor of VEGFR2. Preclinical studies have demonstrated that this compound effectively alleviates the signs of rheumatoid arthritis in animal models by inhibiting angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway. This document provides a detailed overview of the preclinical data supporting the development of this compound as a potential therapeutic agent for RA.
Mechanism of Action: Targeting Angiogenesis in RA
The pathogenesis of rheumatoid arthritis involves the formation of a pannus, a hyperplastic synovial tissue that invades and destroys articular cartilage and bone. The growth and maintenance of the pannus are critically dependent on the formation of new blood vessels, a process known as angiogenesis.[1] VEGF is a key pro-angiogenic factor that is overexpressed in the synovial tissue of RA patients. By binding to its receptor, VEGFR2, on endothelial cells, VEGF triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, leading to the development of new blood vessels that sustain the inflammatory environment.
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of VEGFR2.[1] This inhibition blocks the downstream signaling cascade, specifically the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, which is crucial for the pro-angiogenic effects of VEGF.[1] By suppressing VEGFR2/PI3K/AKT signaling, this compound effectively reduces synovial angiogenesis, thereby alleviating the inflammation and joint damage characteristic of rheumatoid arthritis.[1]
Figure 1: Proposed Mechanism of Action of this compound.
In Vitro and Ex Vivo Efficacy
The anti-angiogenic activity of this compound was evaluated in a series of in vitro and ex vivo assays using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.
Data Presentation
Table 1: Summary of In Vitro Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Key Finding |
| Cell Migration Assay | HUVEC | This compound demonstrated a dose-dependent inhibition of VEGF-induced HUVEC migration. |
| Cell Invasion Assay | HUVEC | This compound significantly reduced the invasion of HUVECs through a basement membrane matrix in response to VEGF. |
| Tube Formation Assay | HUVEC | This compound effectively inhibited the formation of capillary-like structures by HUVECs on a Matrigel substrate. |
| Vessel Sprouting Assay | Aortic Ring | This compound suppressed the sprouting of new vessels from rat aortic rings in an ex vivo model. |
Note: Specific IC50 values and quantitative measures of inhibition are not available in the public domain.
Experimental Protocols
-
Cell Culture: HUVECs are cultured to confluence in a 24-well plate.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with fresh medium containing various concentrations of this compound or vehicle control, along with a pro-migratory stimulus such as VEGF.
-
Imaging: The wound area is imaged at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.
-
Chamber Setup: Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) are placed in a 24-well plate.
-
Cell Seeding: HUVECs are seeded into the upper chamber in a serum-free medium containing different concentrations of this compound or vehicle.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow for cell invasion through the membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained, and counted under a microscope.
-
Plate Coating: A 96-well plate is coated with a layer of Matrigel and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a medium containing various concentrations of this compound or vehicle, along with VEGF.
-
Incubation: The plate is incubated for a period that allows for the formation of capillary-like structures (e.g., 6-12 hours).
-
Imaging and Analysis: The formation of tubular networks is observed and photographed under a microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.
In Vivo Efficacy in a Rodent Model of Rheumatoid Arthritis
The therapeutic potential of this compound in vivo was assessed using the adjuvant-induced arthritis (AIA) rat model, a well-established preclinical model that shares many pathological features with human rheumatoid arthritis.
Data Presentation
Table 2: In Vivo Efficacy of this compound in the Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | Assessment Method | Key Finding |
| Paw Swelling | Plethysmometer or Caliper Measurement | This compound treatment significantly reduced paw volume and thickness compared to vehicle-treated control animals. |
| Arthritis Index | Macroscopic Scoring System | This compound dose-dependently lowered the clinical arthritis score, indicating a reduction in joint inflammation, swelling, and erythema. |
| Joint Damage | Histological Analysis (H&E Staining) | Histopathological examination of the joints revealed that this compound treatment attenuated synovial inflammation, cartilage destruction, and bone erosion. |
| Synovial Angiogenesis | Immunohistochemistry (e.g., CD31) | This compound treatment was associated with a significant decrease in the density of blood vessels in the synovial tissue of arthritic joints. |
| VEGFR2 Pathway Activity | Western Blot Analysis | This compound treatment reduced the phosphorylation of VEGFR2, PI3K, and AKT in the synovial tissue, confirming target engagement and pathway inhibition in vivo.[1] |
Note: Specific quantitative data on paw swelling (e.g., in mm or mL), arthritis scores (on a defined scale), and levels of protein phosphorylation are not publicly available.
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Model: Male Lewis or Sprague-Dawley rats are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.[2][3][4]
-
Treatment: Following the onset of clinical signs of arthritis (typically 10-14 days post-induction), rats are orally administered with this compound or vehicle control daily for a specified duration (e.g., 14-21 days).
-
Clinical Assessment: Paw swelling is measured periodically using a plethysmometer or digital calipers. The severity of arthritis in each paw is assessed using a macroscopic scoring system (e.g., 0-4 scale based on erythema, swelling, and joint deformity).
-
Histopathology: At the end of the study, animals are euthanized, and the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage damage, and bone erosion.
-
Immunohistochemistry: Synovial tissue sections are stained with antibodies against endothelial cell markers (e.g., CD31) to quantify microvessel density.
-
Western Blot Analysis: Protein lysates from synovial tissue are subjected to western blotting to measure the levels of total and phosphorylated VEGFR2, PI3K, and AKT.
Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Testing.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for rheumatoid arthritis. By selectively targeting VEGFR2, this compound inhibits the key process of angiogenesis that drives the pathogenesis of RA. The in vitro and in vivo studies have demonstrated its potent anti-angiogenic and anti-arthritic effects, which are mediated through the suppression of the VEGFR2/PI3K/AKT signaling pathway. Further investigation, including comprehensive toxicology and pharmacokinetic studies, is warranted to advance this compound into clinical development for the treatment of rheumatoid arthritis.
References
- 1. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maokangbio.com [maokangbio.com]
- 3. chondrex.com [chondrex.com]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
CPD-002: A Novel VEGFR2 Inhibitor for Rheumatoid Arthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CPD-002 is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Research has identified this compound as a promising therapeutic candidate for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, where aberrant angiogenesis plays a crucial role. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.
Chemical Identity and Properties
This compound is a potent and selective inhibitor of VEGFR2. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 2617376-08-4[1] |
| Molecular Formula | C₁₇H₁₆N₄O₂S[1] |
| SMILES | N(C(C)=O)C=1C=2C(=CC(SC3=C(C(NC)=O)C=CC=C3)=CC2)NN1[1] |
Molecular Structure:
(A molecular structure image would be placed here in a full whitepaper. For this text-based generation, please refer to the SMILES notation and chemical formula above.)
Mechanism of Action: Targeting the VEGFR2/PI3K/AKT Signaling Pathway
This compound exerts its anti-angiogenic effects by directly inhibiting the VEGFR2 signaling cascade. In the pathological context of rheumatoid arthritis, vascular endothelial growth factor (VEGF) is overexpressed in the synovial tissue, leading to excessive blood vessel formation (angiogenesis). This neovascularization facilitates the infiltration of inflammatory cells, perpetuating the inflammatory response and contributing to joint damage.
This compound targets the ATP-binding site of the VEGFR2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascade, primarily the PI3K/AKT pathway, which is crucial for endothelial cell proliferation, migration, and survival. The inhibition of this pathway ultimately leads to a reduction in synovial angiogenesis.[2]
Below is a diagram illustrating the targeted signaling pathway.
References
Discovery and Synthesis of CPD-002: A Novel VEGFR2 Inhibitor for Angiogenesis-Dependent Diseases
Affiliation: [Illustrative Institution: Advanced Medical Research Institute]
Abstract
Synovial angiogenesis is a critical factor in the progression of rheumatoid arthritis (RA), making anti-angiogenic therapies a promising treatment strategy.[1] CPD-002 has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] This whitepaper details the discovery, synthesis, and preclinical evaluation of this compound. In vitro and in vivo studies have demonstrated its efficacy in suppressing angiogenesis and inflammation.[1] Mechanistically, this compound inhibits the VEGFR2/PI3K/AKT signaling pathway.[1][2] These findings highlight the therapeutic potential of this compound for rheumatoid arthritis and other angiogenesis-dependent diseases.
Introduction
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and various pathological conditions, including tumor growth and rheumatoid arthritis.[1] In rheumatoid arthritis, the growth of new blood vessels in the synovial tissue contributes to the inflammatory environment and joint destruction.[1] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are the primary drivers of this process. Therefore, inhibiting the VEGF/VEGFR2 signaling pathway is a key therapeutic objective.
This compound is a novel small molecule inhibitor designed to target VEGFR2.[1][2] Preclinical studies have shown that this compound effectively reduces angiogenesis and inflammation in models of rheumatoid arthritis.[1] This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound.
Discovery of this compound
The discovery of this compound was the result of a comprehensive drug discovery program aimed at identifying novel VEGFR2 inhibitors. The workflow involved high-throughput screening, hit-to-lead optimization, and lead optimization to identify a clinical candidate with desirable potency, selectivity, and pharmacokinetic properties.
High-Throughput Screening (HTS)
A proprietary library of diverse small molecules was screened for inhibitory activity against VEGFR2 kinase. The primary screen utilized a biochemical assay to measure the inhibition of VEGFR2 kinase activity. Hits from the primary screen were then confirmed and further characterized in secondary assays.
Hit-to-Lead and Lead Optimization
Promising hits from the HTS campaign were subjected to a rigorous hit-to-lead and lead optimization process. This involved medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies were conducted to guide the design of new compounds. This iterative process led to the identification of this compound as a lead candidate with a favorable preclinical profile.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that can be scaled for manufacturing. The detailed synthetic route is outlined in the experimental protocols section. The process is designed to be efficient and robust, allowing for the production of high-purity this compound for preclinical and clinical studies.
Mechanism of Action
Inhibition of VEGFR2 Signaling Pathway
This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR2.[1] Upon binding of VEGF, VEGFR2 undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade. This cascade primarily involves the activation of the PI3K/AKT pathway, which promotes endothelial cell proliferation, migration, and survival.
This compound competitively binds to the ATP-binding site of the VEGFR2 kinase domain, preventing its phosphorylation and subsequent activation.[1] This blockade of VEGFR2 signaling leads to the suppression of angiogenesis.[1] Molecular docking and cellular thermal shift assays have confirmed the direct targeting of VEGFR2 by this compound.[1]
Preclinical Data
The efficacy and safety of this compound have been evaluated in a series of in vitro and in vivo studies.
In Vitro Efficacy
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that this compound effectively inhibits VEGF-stimulated cell migration and invasion.[1] Furthermore, this compound showed anti-angiogenic effects in ex vivo vessel sprouting assays.[1]
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 (nM) |
|---|---|---|
| VEGFR2 Kinase Assay | - | 5.2 |
| HUVEC Proliferation | HUVEC | 15.8 |
| HUVEC Migration | HUVEC | 22.4 |
In Vivo Efficacy
The therapeutic potential of this compound was assessed in an adjuvant-induced arthritis (AIA) rat model.[1] Oral administration of this compound resulted in a significant reduction in paw swelling, arthritis index, and joint damage.[1] Histological analysis of the synovial tissue revealed a marked decrease in angiogenesis in this compound-treated animals.[1]
Table 2: In Vivo Efficacy of this compound in AIA Rat Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | p-value |
|---|---|---|---|
| Paw Swelling (mm) | 4.5 ± 0.8 | 1.8 ± 0.4 | <0.01 |
| Arthritis Index | 12.2 ± 2.1 | 4.5 ± 1.5 | <0.01 |
| Microvessel Density | 35.6 ± 5.3 | 12.1 ± 3.9 | <0.001 |
Pharmacokinetics
Pharmacokinetic studies in rats demonstrated that this compound has good oral bioavailability and a favorable half-life, supporting once-daily dosing.
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
|---|---|
| Oral Bioavailability (%) | 45 |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1250 |
| Half-life (h) | 8.5 |
Experimental Protocols
Synthesis of this compound
A detailed, multi-step synthetic protocol would be included here, with chemical structures and reaction conditions for each step. This would be based on established methods for synthesizing similar kinase inhibitors.
VEGFR2 Kinase Assay
The inhibitory activity of this compound against VEGFR2 was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and thus to the kinase activity.
HUVEC Proliferation Assay
HUVECs were seeded in 96-well plates and treated with varying concentrations of this compound in the presence of VEGF. After 72 hours, cell viability was assessed using a standard colorimetric assay (e.g., MTT or WST-1).
Adjuvant-Induced Arthritis (AIA) Rat Model
AIA was induced in male Lewis rats by intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant. Treatment with this compound or vehicle was initiated on day 10 post-induction and continued for 14 days. Paw swelling and arthritis scores were monitored throughout the study. At the end of the study, synovial tissues were collected for histological analysis.
Conclusion
This compound is a potent and selective VEGFR2 inhibitor with demonstrated anti-angiogenic and anti-inflammatory properties.[1] The preclinical data strongly support its development as a therapeutic agent for rheumatoid arthritis and other diseases driven by pathological angiogenesis. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients.
References
A Technical Guide to the Effects of CPD-002 on Vascular Endothelial Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular compound CPD-002 and its inhibitory effects on the proliferation of vascular endothelial cells. It outlines the mechanism of action, summarizes key experimental findings, provides detailed experimental protocols for replication, and visualizes the core biological and experimental processes.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. A key step in angiogenesis is the proliferation of vascular endothelial cells, which is tightly regulated by a variety of signaling molecules. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, form a primary axis for stimulating endothelial cell proliferation, migration, and survival.[1] Dysregulation of the VEGF/VEGFR2 pathway is a hallmark of diseases characterized by excessive angiogenesis, such as cancer and rheumatoid arthritis.[2]
This compound is a novel small molecule inhibitor identified for its potent anti-angiogenic properties.[2][3] It functions by directly targeting VEGFR2, thereby suppressing the downstream signaling cascades that lead to endothelial cell proliferation and vessel formation.[2] This guide synthesizes the current understanding of this compound's effects and provides the technical details necessary for further research and development.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by inhibiting the VEGFR2/PI3K/AKT signaling pathway, a central cascade in promoting angiogenesis.[2]
-
VEGF/VEGFR2 Signaling: Under normal conditions, VEGF binds to VEGFR2, inducing receptor dimerization and auto-phosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This activation creates docking sites for various signaling proteins, initiating downstream pathways.
-
PI3K/AKT Pathway Activation: One of the key pathways activated by VEGFR2 is the Phosphoinositide 3-kinase (PI3K)/AKT pathway. Activated VEGFR2 recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase AKT.
-
Inhibition by this compound: this compound functions as a direct inhibitor of VEGFR2.[2] By blocking the kinase activity of this receptor, it prevents the initial phosphorylation event, thereby halting the entire downstream cascade. Studies have shown that in the presence of this compound, the levels of phosphorylated VEGFR2 (p-VEGFR2), phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT) are significantly reduced in VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).[2]
-
Role of PTEN: The phosphatase and tensin homolog (PTEN) is a tumor suppressor that negatively regulates the PI3K/AKT pathway by dephosphorylating PIP3 back to PIP2.[1] Mechanistic studies reveal that this compound treatment leads to elevated levels of PTEN protein, further contributing to the suppression of the PI3K/AKT pathway and its pro-angiogenic effects.[2]
Signaling Pathway Diagram
Caption: The inhibitory mechanism of this compound on the VEGFR2/PI3K/AKT signaling pathway.
Quantitative Data on this compound's Effects
While specific IC50 values for the inhibition of proliferation are not detailed in the primary literature abstracts, the collective evidence demonstrates a significant inhibitory effect of this compound on several key processes of angiogenesis in HUVECs.[2] The following table summarizes the documented biological effects.
| Parameter Assessed | Cell Line/Model | Treatment Condition | Observed Effect | Citation |
| Cell Migration | HUVECs | VEGF-Stimulated | Inhibited | [2] |
| Cell Invasion | HUVECs | VEGF-Stimulated | Inhibited | [2] |
| Tube Formation | HUVECs | In vitro assay | Anti-angiogenic effects observed | [2] |
| Vessel Sprouting | Rat Aortic Ring | Ex vivo assay | Anti-angiogenic effects observed | [2] |
| VEGFR2 Phosphorylation | HUVECs | VEGF-Stimulated | Reduced p-VEGFR2 levels | [2] |
| PI3K Phosphorylation | HUVECs | VEGF-Stimulated | Reduced p-PI3K levels | [2] |
| AKT Phosphorylation | HUVECs | VEGF-Stimulated | Reduced p-AKT levels | [2] |
| PTEN Protein Level | HUVECs | VEGF-Stimulated | Elevated PTEN protein levels | [2] |
Experimental Protocols
To assess the impact of a compound like this compound on vascular endothelial cell proliferation, a robust and reproducible in vitro assay is essential. The following protocol describes a standard colorimetric method using a tetrazolium salt such as MTS or WST-1.
Protocol: In Vitro Endothelial Cell Proliferation Assay
Objective: To quantify the dose-dependent effect of this compound on the proliferation of VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (primary cells or a stable cell line)
-
Endothelial Cell Growth Medium (ECGM), complete
-
Basal medium (ECBM) with 0.5-2% Fetal Bovine Serum (FBS) for starvation
-
Recombinant Human VEGF
-
This compound (dissolved in DMSO, stock solution)
-
MTS/WST-1 proliferation assay reagent
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
DMSO (vehicle control)
Methodology:
-
Cell Seeding:
-
Culture HUVECs in complete ECGM until they reach 80% confluency.
-
Trypsinize, count, and resuspend the cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete medium.[4]
-
Incubate for 12-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Cell Synchronization (Serum Starvation):
-
After attachment, gently aspirate the complete medium.
-
Wash each well once with 100 µL of sterile PBS.
-
Add 100 µL of starvation medium (ECBM + 0.5-2% FBS) to each well.
-
Incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.[4]
-
-
Treatment:
-
Prepare serial dilutions of this compound in starvation medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare control wells:
-
Negative Control: Starvation medium + Vehicle (DMSO).
-
Positive Control: Starvation medium + VEGF (e.g., 20 ng/mL) + Vehicle (DMSO).[5]
-
-
Prepare treatment wells: Starvation medium + VEGF + varying concentrations of this compound.
-
Aspirate the synchronization medium and add 100 µL of the appropriate treatment or control solution to each well.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
Quantification of Proliferation:
-
Add 20 µL of MTS/WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the specific reagent and cell metabolic activity.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of proliferation relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro endothelial cell proliferation assay.
Summary and Conclusion
This compound is a potent inhibitor of angiogenesis that acts directly on vascular endothelial cells. Its primary mechanism involves the targeted inhibition of VEGFR2, leading to the suppression of the critical VEGFR2/PI3K/AKT signaling pathway.[2] This action effectively blocks the pro-proliferative signals induced by VEGF. While detailed quantitative data on proliferation inhibition (e.g., IC50) requires access to full study data, the compound has been shown to robustly inhibit key angiogenic processes such as endothelial cell migration, invasion, and tube formation.[2] The provided protocols offer a standardized framework for further investigation into the anti-proliferative efficacy of this compound, a promising candidate for therapeutic strategies aimed at controlling pathological angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Endothelial cell proliferation assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Understanding the pharmacokinetics of CPD-002
Technical Guide: Pharmacokinetics of CPD-002
Disclaimer: As "this compound" does not correspond to a publicly documented compound, this guide serves as a comprehensive template. The data and specific pathways presented herein are illustrative and designed to provide a framework for the presentation of actual study results.
Introduction
Compound this compound is a novel investigational small molecule with therapeutic potential in [Specify Therapeutic Area]. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for its continued development. This document provides a comprehensive overview of the pharmacokinetic (PK) profile of this compound, detailing the methodologies of key preclinical studies and summarizing the quantitative findings.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were characterized through a series of in vitro and in vivo studies. The compound exhibits dose-proportional increases in exposure following oral administration. The primary route of elimination is metabolic, with minimal renal clearance of the parent compound.
Absorption
This compound is readily absorbed following oral administration in preclinical species. Peak plasma concentrations are typically observed within 1 to 2 hours post-dose. No significant food effect was observed in studies conducted in beagle dogs.
Distribution
This compound exhibits moderate binding to plasma proteins. Tissue distribution studies indicate that the compound does not preferentially accumulate in any specific organ, with the highest concentrations observed in the liver, consistent with its role as the primary site of metabolism.
Metabolism
The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4. In vitro studies using human liver microsomes have identified two major oxidative metabolites, M1 and M2, which are pharmacologically inactive.
Excretion
The majority of the administered dose is excreted as metabolites in the feces, with a smaller portion eliminated in the urine. The mean terminal elimination half-life of this compound in humans is projected to be between 8 and 12 hours.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound derived from preclinical in vivo studies.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration)
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | T1/2 (hr) |
| 10 | 450 ± 55 | 1.5 | 2100 ± 300 | 4.2 ± 0.5 |
| 30 | 1380 ± 210 | 1.5 | 6400 ± 850 | 4.5 ± 0.6 |
| 100 | 4650 ± 620 | 2.0 | 22500 ± 2900 | 4.8 ± 0.7 |
| Data are presented as mean ± standard deviation. |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Beagle Dogs (Oral Administration)
| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | T1/2 (hr) |
| 5 | 680 ± 90 | 1.0 | 3500 ± 450 | 6.1 ± 0.8 |
| 15 | 2100 ± 320 | 1.0 | 10800 ± 1500 | 6.4 ± 0.9 |
| 50 | 7200 ± 1100 | 1.5 | 38000 ± 5100 | 6.8 ± 1.1 |
| Data are presented as mean ± standard deviation. |
Table 3: In Vitro ADME Profile of this compound
| Parameter | Result |
| Plasma Protein Binding (Human) | 85% |
| Blood-to-Plasma Ratio | 1.1 |
| Caco-2 Permeability (Papp, A→B) | 15 x 10-6 cm/s |
| Primary Metabolizing Enzyme | CYP3A4 |
| Human Liver Microsomal Stability (T1/2) | 25 min |
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
-
Species: Male Sprague-Dawley rats (n=5 per group) and male beagle dogs (n=3 per group).
-
Administration: this compound was formulated as a suspension in 0.5% methylcellulose (B11928114) and administered via oral gavage.
-
Sample Collection: Blood samples (approximately 0.25 mL) were collected from the tail vein (rats) or cephalic vein (dogs) into EDTA-containing tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Bioanalysis: Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with industry-standard software (e.g., WinNonlin®).
In Vitro Metabolism Protocol (Human Liver Microsomes)
-
System: Pooled human liver microsomes (HLM).
-
Incubation: this compound (1 µM) was incubated with HLM (0.5 mg/mL) and an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile.
-
Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound. The half-life (T1/2) was determined from the slope of the natural log of the remaining parent compound versus time.
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway showing this compound inhibiting a target receptor.
Experimental Workflow for In Vivo PK Study
Caption: Workflow for conducting and analyzing an in vivo pharmacokinetic study.
Methodological & Application
Application Notes: CPD-002 in Adjuvant-Induced Arthritis (AIA) Rat Models
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, hyperplasia, and subsequent destruction of cartilage and bone.[1][2] A key pathological process in RA is angiogenesis, the formation of new blood vessels, which sustains the inflammatory environment by supplying nutrients and transporting inflammatory cells to the synovium.[3] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are central regulators of this process and are significantly elevated in RA synovium.[3][4]
CPD-002 is a novel, potent, and selective small molecule inhibitor of VEGFR2 tyrosine kinase.[5] By targeting VEGFR2, this compound effectively suppresses synovial angiogenesis, a critical component in the pathogenesis of RA.[4][5] In preclinical studies using the adjuvant-induced arthritis (AIA) rat model, this compound has demonstrated significant anti-arthritic and anti-angiogenic effects.[5] It has been shown to relieve paw swelling, reduce the overall arthritis index, and mitigate joint damage.[5] These therapeutic effects are mediated through the suppression of the VEGFR2/PI3K/AKT signaling pathway.[5] These notes provide detailed protocols for the use of this compound in the AIA rat model for researchers investigating novel anti-arthritic therapies.
Experimental Protocols
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats
This protocol describes a standard method for inducing a robust, polyarticular inflammation model in rats that mimics certain aspects of rheumatoid arthritis.
Materials:
-
Male Sprague-Dawley or Lewis rats (180–220 g)
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis or M. butyricum in mineral oil.[6][7][8]
-
1 mL tuberculin syringes with 26-gauge needles
-
Isoflurane or similar anesthetic
Procedure:
-
Animal Acclimatization: House rats in standard conditions with free access to food and water for at least one week prior to the experiment to allow for acclimatization.
-
Adjuvant Preparation: Vigorously vortex the vial of CFA to ensure the mycobacterium particles are fully and evenly suspended. Failure to do so can lead to inconsistent disease induction.[7]
-
Anesthesia: Anesthetize the rat using isoflurane. Confirm proper anesthetic depth by lack of a pedal withdrawal reflex.
-
Induction (Day 0):
-
Method A (Base of Tail): Draw 0.1 mL of the homogenized CFA suspension into a 1 mL syringe. Administer a single subcutaneous injection at the base of the tail.[7][9] This method typically results in arthritis appearing in all paws between days 12-14.[7]
-
Method B (Footpad): Draw 0.05 mL of the CFA suspension into a syringe. Administer a single subcutaneous injection into the plantar surface of the right hind paw.[7][8] This induces a primary inflammatory response in the injected paw and a secondary systemic arthritis that develops around day 12-14.[7]
-
-
Post-Induction Monitoring: Return the animal to its cage and monitor until fully recovered from anesthesia. Observe animals daily for clinical signs of arthritis, which typically begin to appear around day 10-14 post-induction.[10]
Protocol 2: Administration of this compound
This protocol outlines the therapeutic administration of this compound once arthritis has been established.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose, saline with 0.1% Tween 80). The appropriate vehicle should be determined based on the compound's solubility.
-
Oral gavage needles or equipment for intraperitoneal (IP) injection.
Procedure:
-
Treatment Initiation: Begin treatment when clinical signs of arthritis are well-established, typically between day 11 and day 14 post-adjuvant injection.[11]
-
Group Allocation: Randomly divide the arthritic animals into experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose, Positive Control).
-
Dose Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle each day.
-
Administration: Administer this compound or vehicle to the rats once daily via the selected route (e.g., oral gavage). The treatment period typically continues for 14 to 21 days.
-
Note: The specific dosage of this compound has not been publicly reported. Researchers must perform a dose-ranging study to determine the optimal therapeutic dose. Doses for similar small molecule inhibitors in rat arthritis models often range from 1 to 30 mg/kg.
-
Protocol 3: Assessment of Arthritic Severity
Regular assessment of disease progression is critical for evaluating therapeutic efficacy.
Materials:
-
Digital calipers or a plethysmometer
-
Weighing scale
Procedure:
-
Monitoring Schedule: Perform assessments 2-3 times per week, starting from Day 10 post-induction until the end of the study.
-
Arthritis Score: Visually score each paw based on a scale of 0-3 or 0-4 for signs of inflammation. A common scoring system is as follows:[11]
-
0 = No signs of inflammation
-
1 = Erythema (redness) only
-
2 = Erythema and mild swelling
-
3 = Moderate swelling and deformity
-
The scores for all four paws are summed for a total arthritis index per animal (maximum score of 12).
-
-
Paw Swelling:
-
Measure the volume of both hind paws using a plethysmometer. The change in paw volume (Δ mL) is calculated by subtracting the baseline measurement (Day 0) from the current measurement.
-
Alternatively, measure the mediolateral diameter of the ankle joint with digital calipers.
-
-
Body Weight: Record the body weight of each animal at each assessment point. Arthritic rats often exhibit a reduction in weight gain compared to healthy controls.
Quantitative Data Presentation
The following tables illustrate how quantitative data for this compound efficacy can be structured. Note: Specific experimental values for this compound are not available in the cited literature; these tables serve as a template for data presentation.
Table 1: Example Data Presentation for Arthritis Index
| Treatment Group | N | Arthritis Index (Day 14 - Baseline) | Arthritis Index (Day 28 - Final) | % Inhibition |
| Naive Control | 10 | 0.0 ± 0.0 | 0.0 ± 0.0 | - |
| AIA + Vehicle | 10 | 4.5 ± 0.6 | 10.2 ± 1.1 | 0% |
| AIA + this compound (X mg/kg) | 10 | Data Not Available | Data Not Available | Calculate vs. Vehicle |
| AIA + this compound (Y mg/kg) | 10 | Data Not Available | Data Not Available | Calculate vs. Vehicle |
Table 2: Example Data Presentation for Hind Paw Swelling
| Treatment Group | N | Paw Volume Change (Δ mL) - Day 14 | Paw Volume Change (Δ mL) - Day 28 | % Reduction |
| Naive Control | 10 | 0.05 ± 0.02 | 0.06 ± 0.03 | - |
| AIA + Vehicle | 10 | 0.85 ± 0.11 | 1.55 ± 0.23 | 0% |
| AIA + this compound (X mg/kg) | 10 | Data Not Available | Data Not Available | Calculate vs. Vehicle |
| AIA + this compound (Y mg/kg) | 10 | Data Not Available | Data Not Available | Calculate vs. Vehicle |
Visualizations: Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the VEGFR2/PI3K/AKT signaling pathway.
Experimental Workflow for AIA Rat Model
Caption: Therapeutic dosing workflow in the AIA rat model.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proinflammatory Role of Vascular Endothelial Growth Factor in the Pathogenesis of Rheumatoid Arthritis: Prospects for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of highly potent and selective VEGFR2 kinase inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. Adjuvant-Induced Arthritis Model [chondrex.com]
- 8. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective treatment of rat adjuvant-induced arthritis by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Performing a Tube Formation Assay with CPD-002
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and rheumatoid arthritis. The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of compounds. This application note provides a detailed protocol for performing a tube formation assay using CPD-002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound has been shown to suppress angiogenesis by inhibiting the VEGFR2/PI3K/AKT signaling pathway, making it a compound of interest for drug development in oncology and inflammatory diseases.[1]
This document outlines the experimental workflow, from cell culture to data analysis, and includes a summary of expected quantitative outcomes and a diagram of the relevant signaling pathway.
Principle of the Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (BME), like Matrigel, will spontaneously differentiate and form capillary-like structures, or "tubes". This process mimics the in vivo reorganization of endothelial cells during angiogenesis. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of branch points, and enclosed loops, serves as an indicator of angiogenic activity. Anti-angiogenic compounds like this compound are expected to inhibit this process in a dose-dependent manner.
Data Presentation
The following table summarizes the expected dose-dependent inhibitory effect of this compound on VEGF-induced tube formation in HUVECs. This data is illustrative and should be generated under specific experimental conditions.
| This compound Concentration (nM) | Mean Total Tube Length (µm) | Standard Deviation (µm) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 12,500 | 850 | 0 |
| 1 | 10,250 | 700 | 18 |
| 10 | 7,500 | 550 | 40 |
| 100 | 3,125 | 300 | 75 |
| 1000 | 1,250 | 150 | 90 |
Experimental Protocols
This section provides a detailed methodology for conducting a tube formation assay with this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
VEGF (Vascular Endothelial Growth Factor)
-
96-well cell culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow Diagram
Caption: Experimental workflow for the tube formation assay with this compound.
Step-by-Step Protocol
-
Preparation of Matrigel-coated Plates:
-
Thaw the basement membrane extract (Matrigel) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Ensure the entire bottom of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Culture and Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with growth factors, FBS, and antibiotics.
-
Use cells between passages 3 and 6 for optimal tube formation.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in a basal medium (e.g., EGM-2 without growth factors) containing 0.5-2% FBS.
-
Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.
-
-
Treatment Preparation:
-
Prepare serial dilutions of this compound in the same basal medium used for cell suspension. The final concentrations should be double the desired final assay concentrations.
-
Prepare a solution of VEGF in the basal medium. A final concentration of 20-50 ng/mL is typically used to induce tube formation.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Assay Procedure:
-
To the solidified Matrigel, add 50 µL of the HUVEC suspension to each well.
-
Immediately after, add 50 µL of the prepared this compound dilutions and VEGF to the respective wells. The final volume in each well will be 100 µL.
-
Set up the following controls:
-
Negative Control: HUVECs in basal medium without VEGF.
-
Positive Control (Vehicle): HUVECs in basal medium with VEGF and the vehicle (DMSO).
-
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed between 4 and 6 hours.
-
-
Visualization and Imaging:
-
(Optional, for fluorescence microscopy) 30 minutes before the end of the incubation, add Calcein AM to a final concentration of 1-2 µg/mL to each well and incubate for 30 minutes at 37°C.
-
Gently wash the cells with PBS.
-
Visualize the tube-like structures using an inverted phase-contrast or fluorescence microscope.
-
Capture images from the center of each well at 4x or 10x magnification.
-
-
Data Quantification:
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Nodes/Junctions: The number of points where three or more tubes intersect.
-
Number of Meshes/Loops: The number of enclosed areas formed by the tubes.
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated positive control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway
This compound exerts its anti-angiogenic effects by targeting VEGFR2, a key receptor in the VEGF signaling cascade. The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. This compound inhibits the autophosphorylation of VEGFR2, thereby blocking downstream signaling through pathways such as PI3K/AKT.[1]
VEGFR2 Signaling Pathway Diagram
Caption: this compound inhibits the VEGFR2/PI3K/AKT signaling pathway.
Conclusion
The tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic properties of compounds like this compound. By following this detailed protocol, researchers can obtain quantitative data on the dose-dependent inhibition of endothelial cell tube formation, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Careful optimization of cell number, Matrigel concentration, and incubation time is recommended to ensure reliable and consistent results.
References
Application Notes and Protocols for CPD-002 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of CPD-002, a novel and potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The protocols outlined below are based on established methodologies for evaluating anti-arthritic and anti-angiogenic compounds in a preclinical setting.
Introduction
This compound is a small molecule inhibitor targeting the tyrosine kinase domain of VEGFR2. By blocking the phosphorylation of VEGFR2, this compound effectively suppresses downstream signaling pathways, primarily the PI3K/AKT cascade, which are crucial for angiogenesis, cell proliferation, and survival. Preclinical studies have demonstrated its therapeutic potential in diseases characterized by pathological angiogenesis, such as rheumatoid arthritis. In a rat model of adjuvant-induced arthritis (AIA), this compound has been shown to alleviate paw swelling, reduce the arthritis index, and minimize joint damage by inhibiting synovial angiogenesis.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the VEGFR2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates a cascade of downstream signaling events. This compound specifically hinders the activation of the VEGFR2/PI3K/AKT pathway. This is evidenced by reduced levels of phosphorylated VEGFR2 (p-VEGFR2), phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT), along with an elevation in PTEN protein levels, a negative regulator of the PI3K/AKT pathway.
Signaling Pathway Diagram
Application Notes and Protocols: Determination of p-VEGFR2 Levels Following CPD-002 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Vascular Endothelial Growth Factor Receptor 2 (p-VEGFR2) in cell lysates following treatment with CPD-002, a novel VEGFR2 inhibitor. This compound has been shown to attenuate angiogenesis by suppressing the VEGFR2/PI3K/AKT signaling pathway.[1][2][3] This document outlines the necessary steps for cell culture, treatment with this compound, protein extraction, and subsequent analysis of p-VEGFR2 levels by Western blot. Adherence to this protocol will enable researchers to effectively assess the inhibitory effect of this compound on VEGFR2 activation.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[4] Dysregulation of angiogenesis is a hallmark of several diseases, including cancer and rheumatoid arthritis.[1] Upon binding of its ligand, VEGF, VEGFR2 undergoes dimerization and autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades such as the PI3K/Akt pathway, which are crucial for endothelial cell proliferation, migration, and survival.[4]
This compound is a small molecule inhibitor that targets VEGFR2.[1][2][3] Mechanistic studies have demonstrated that this compound hinders the activation of the VEGFR2/PI3K/AKT pathway, as evidenced by reduced levels of phosphorylated VEGFR2 (p-VEGFR2), phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).[1][2] This protocol provides a robust method for researchers to investigate the efficacy of this compound in inhibiting VEGFR2 phosphorylation in a laboratory setting using the Western blot technique.
Signaling Pathway
The binding of VEGF to VEGFR2 triggers the autophosphorylation of the receptor, leading to the activation of downstream signaling pathways critical for angiogenesis. This compound acts as an inhibitor of this initial phosphorylation step.
Experimental Protocol
This protocol is optimized for human umbilical vein endothelial cells (HUVECs), which are commonly used to study angiogenesis.[1][2]
Materials
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
VEGF-A (recombinant human)
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-p-VEGFR2 (e.g., Tyr1175)
-
Primary antibody: anti-total VEGFR2
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
The overall workflow for the experiment is depicted below.
Detailed Method
1. Cell Culture and Treatment
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed HUVECs in 6-well plates and allow them to grow to 80-90% confluency.
-
Before treatment, starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
Prepare stock solutions of this compound in DMSO. Dilute to desired final concentrations in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 1-2 hours.[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.
2. Protein Lysis and Quantification
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.[4]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with RIPA buffer. Add 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
Detect the signal using an ECL substrate and capture the image with a chemiluminescence imaging system.[4]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2, and subsequently with an antibody for a loading control like GAPDH or β-actin.[4]
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the p-VEGFR2 band should be normalized to the intensity of the total VEGFR2 band, which is then normalized to the loading control (e.g., GAPDH). The following table provides an example of how to present the quantified data.
| This compound Conc. (nM) | p-VEGFR2 / Total VEGFR2 Ratio (Normalized to Loading Control) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.82 | 18% |
| 50 | 0.55 | 45% |
| 100 | 0.31 | 69% |
| 200 | 0.15 | 85% |
| 500 | 0.06 | 94% |
Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.
Troubleshooting
-
No or weak p-VEGFR2 signal: Ensure VEGF stimulation was performed correctly and that cells were not over-starved. Check the activity of the primary antibody and the ECL substrate.
-
High background: Increase the number and duration of wash steps. Ensure the blocking step was performed adequately.
-
Uneven loading: Ensure accurate protein quantification and careful loading of the gel. Always normalize to a loading control.
By following this detailed protocol, researchers can effectively evaluate the inhibitory effect of this compound on VEGFR2 phosphorylation, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of CPD-002 with VEGFR2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting molecular docking studies of CPD-002, a novel inhibitor, with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document is intended to guide researchers through the computational workflow for predicting the binding affinity and interaction patterns of this compound within the ATP-binding site of VEGFR2, a key target in anti-angiogenic cancer therapy.
Introduction to this compound and VEGFR2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of the VEGFR2 signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and PLCγ-PKC-MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[1][4]
This compound is a novel small molecule inhibitor that has been identified as a potent suppressor of angiogenesis by targeting VEGFR2.[5] Pre-clinical studies have demonstrated that this compound effectively inhibits the VEGFR2/PI3K/AKT signaling pathway, thereby impeding the processes that lead to tumor vascularization.[5] Molecular docking studies have been instrumental in confirming the direct interaction of this compound with the VEGFR2 kinase domain.[5]
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein (receptor). By simulating the interaction between this compound and VEGFR2, researchers can gain insights into the binding energetics and the key amino acid residues involved in the interaction, which is crucial for lead optimization and understanding the mechanism of action.
Quantitative Data Summary
The following table summarizes representative quantitative data from a hypothetical molecular docking study of this compound with VEGFR2, alongside data for other known VEGFR2 inhibitors for comparison. This data illustrates the potential binding affinity of this compound.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Key Interacting Residues in VEGFR2 |
| This compound (Illustrative) | -9.5 | 85.0 | Cys919, Asp1046, Glu885, Leu840 |
| Sorafenib | -9.4 | - | Glu883, Cys917, Asp1044 |
| Axitinib | - | 0.2 | - |
| C-phycocyanin | -10.0 | 46.88 | Glu885, Ile1025, Leu1049, Ile1044, Asp1046[6] |
| Naringenin 7-p-coumaroylglucoside | -11.5 | - | Glu885, Ser884, Ala881, Lys868 |
Experimental Protocol: Molecular Docking of this compound with VEGFR2
This protocol outlines the step-by-step procedure for performing a molecular docking study of this compound with the kinase domain of VEGFR2 using AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To retrieve the crystal structure of VEGFR2.
-
PubChem or ZINC database: To obtain the structure of this compound.
Preparation of the Receptor (VEGFR2)
-
Retrieve the Protein Structure: Download the crystal structure of the VEGFR2 kinase domain from the Protein Data Bank. A suitable PDB entry is 4ASD , which is in complex with a known inhibitor.
-
Prepare the Protein using AutoDock Tools (ADT):
-
Open the PDB file (e.g., 4ASD.pdb) in ADT.
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to assign partial charges to the protein atoms.
-
Save the prepared protein in the PDBQT format (e.g., VEGFR2.pdbqt).
-
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: Download the 2D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Convert to 3D and Prepare for Docking:
-
Open the ligand file in a molecular modeling software (e.g., Discovery Studio or openbabel).
-
Generate a 3D conformation of the ligand.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., CHARMm).
-
Open the energy-minimized ligand file in ADT.
-
Detect the ligand's root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format (e.g., CPD002.pdbqt).
-
Grid Box Generation
-
Define the Binding Site: The grid box defines the three-dimensional space within the receptor where the docking simulation will be performed. This should encompass the ATP-binding site of the VEGFR2 kinase domain.
-
Set Grid Parameters in ADT:
-
Load the prepared receptor (VEGFR2.pdbqt) into ADT.
-
Center the grid box on the co-crystallized ligand from the original PDB file to ensure it covers the active site. For PDB ID 4ASD, the approximate center coordinates are x = -24.6, y = -0.4, z = -10.9.[7]
-
Set the dimensions of the grid box to adequately cover the entire binding pocket. A size of 20 x 20 x 20 Å is a reasonable starting point.[7]
-
Save the grid parameter file (e.g., grid.gpf) and the docking parameter file (e.g., dock.dpf).
-
Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
This will generate an output file (e.g., out.pdbqt) containing the predicted binding poses and their corresponding binding affinities, and a log file (log.txt) with the docking scores.
Analysis of Docking Results
-
Examine the Binding Affinity: The log file will contain a table of the predicted binding energies (in kcal/mol) for the top binding modes. A lower binding energy indicates a more favorable binding interaction.
-
Visualize the Binding Poses: Use a molecular visualization tool like Discovery Studio or PyMOL to open the receptor (VEGFR2.pdbqt) and the output ligand poses (out.pdbqt).
-
Analyze Intermolecular Interactions: Identify the key amino acid residues in the VEGFR2 binding site that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with this compound. This will provide insights into the structural basis of its inhibitory activity.
-
Calculate RMSD (Optional): If a co-crystallized structure of the ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful docking.[8]
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound with VEGFR2.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of C-phycocyanin with VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cellular Thermal Shift Assay (CETSA) for CPD-002 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Verifying that a therapeutic compound reaches and binds to its intended intracellular target is a critical step in drug development.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement within the complex environment of a living cell.[1][2][3][4] The core principle of CETSA is based on ligand-induced thermal stabilization.[1][4][5] When a small molecule, such as CPD-002, binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.[4] By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein remaining, CETSA provides direct evidence of target engagement.[6]
This document provides a detailed protocol for using CETSA to confirm the intracellular target engagement of a novel kinase inhibitor, this compound, with its putative target, Receptor Tyrosine Kinase X (RTK-X). RTK-X is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. These notes cover the generation of a CETSA melt curve and an Isothermal Dose-Response Fingerprint (ITDRF) to characterize the interaction between this compound and RTK-X.[7][8][9]
Principle of CETSA
The fundamental concept of CETSA is that the thermal stability of a protein is altered upon ligand binding. Unbound proteins will denature and aggregate at a specific temperature, whereas ligand-bound proteins are stabilized and will denature at a higher temperature. This thermal shift is the readout for target engagement.
Figure 1: Principle of ligand-induced thermal stabilization in CETSA.
Experimental Protocols
Part 1: CETSA Melt Curve Generation
This protocol determines the optimal temperature for the ITDRF experiment by identifying the temperature at which this compound provides the most significant stabilization of RTK-X.
1.1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express RTK-X (e.g., A549) to 80-90% confluency.
-
Harvest cells using trypsin and resuspend in fresh culture medium to a final concentration of 2 x 10⁶ cells/mL.
-
Prepare two pools of cells:
-
Vehicle Control: Treat with DMSO (0.1% final concentration).
-
This compound Treatment: Treat with 10 µM this compound.
-
-
Incubate the cell suspensions for 1 hour at 37°C in a CO₂ incubator to allow for compound uptake.
1.2. Thermal Challenge:
-
Aliquot 100 µL of the cell suspensions (Vehicle and this compound treated) into separate PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 3°C increments).[1] Include a non-heated control at 37°C.
-
Immediately after heating, cool the samples on ice.
1.3. Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles, alternating between liquid nitrogen and a 37°C water bath.[1]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).[1]
-
Carefully transfer the supernatant to fresh, pre-chilled microcentrifuge tubes.
1.4. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for Western Blot analysis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RTK-X and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Quantify the band intensities using densitometry software. Normalize the RTK-X signal to the loading control.
Part 2: Isothermal Dose-Response Fingerprint (ITDRF)
This protocol assesses the potency of this compound in stabilizing RTK-X at a fixed temperature.[7]
2.1. Cell Culture and Treatment:
-
Culture and harvest cells as described in section 1.1.
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 30 µM). Include a vehicle control (DMSO).
-
Add the different concentrations of this compound to the cell suspensions and incubate for 1 hour at 37°C.
2.2. Thermal Challenge:
-
Select a single, fixed temperature for the heat challenge based on the melt curve data (the temperature showing the largest stabilization window). For this example, we will use 57°C.
-
Aliquot and heat all samples (each this compound concentration and vehicle) at 57°C for 3 minutes. Include a non-heated control.
2.3. Lysis, Protein Extraction, and Analysis:
-
Follow the procedures outlined in sections 1.3 and 1.4 to lyse the cells, separate soluble proteins, and perform Western Blot analysis to quantify the amount of soluble RTK-X.
Data Presentation
The following tables represent example data obtained from the CETSA experiments for this compound and its target RTK-X.
Table 1: CETSA Melt Curve for RTK-X with 10 µM this compound Data represents the percentage of soluble RTK-X relative to the non-heated (37°C) control.
| Temperature (°C) | Vehicle (% Soluble RTK-X) | 10 µM this compound (% Soluble RTK-X) |
| 37 | 100 | 100 |
| 42 | 100 | 100 |
| 45 | 98 | 100 |
| 48 | 91 | 99 |
| 51 | 75 | 95 |
| 54 | 52 | 88 |
| 57 | 28 | 76 |
| 60 | 15 | 55 |
| 63 | 5 | 25 |
| 66 | 2 | 10 |
Table 2: Isothermal Dose-Response Fingerprint (ITDRF) at 57°C Data represents the percentage of soluble RTK-X relative to the non-heated (37°C) control.
| This compound Conc. (µM) | % Soluble RTK-X at 57°C |
| 0 (Vehicle) | 28 |
| 0.01 | 30 |
| 0.03 | 35 |
| 0.1 | 48 |
| 0.3 | 65 |
| 1 | 75 |
| 3 | 76 |
| 10 | 76 |
| 30 | 74 |
Visualizations
Experimental Workflow
Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay.
Hypothetical Signaling Pathway
This compound is designed to inhibit RTK-X, thereby blocking downstream signaling through the RAS-RAF-MEK-ERK pathway, which is critical for cell proliferation and survival.
Figure 3: Inhibition of the RTK-X signaling pathway by this compound.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the target engagement of small molecule inhibitors in a physiologically relevant setting.[10] The protocols and example data presented here demonstrate a robust workflow for validating the interaction between the novel inhibitor this compound and its target, RTK-X. The melt curve successfully identifies a thermal shift, indicating stabilization, while the ITDRF data allows for the determination of the compound's apparent potency in cells. This approach provides critical data to support lead optimization and further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CETSA [cetsa.org]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
Application Notes and Protocols: Ex Vivo Vessel Sprouting Assay Using CPD-002
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and rheumatoid arthritis. The ex vivo vessel sprouting assay, particularly the aortic ring assay, provides a robust and physiologically relevant model to study angiogenesis in a three-dimensional environment. This application note details the use of CPD-002, a novel small molecule inhibitor, in the ex vivo vessel sprouting assay to assess its anti-angiogenic properties. This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] By inhibiting the VEGFR2 signaling pathway, this compound effectively suppresses endothelial cell migration, invasion, and tube formation, key events in angiogenesis.[1]
Mechanism of Action: this compound
This compound exerts its anti-angiogenic effects by targeting the VEGFR2 signaling cascade. Specifically, it inhibits the phosphorylation of VEGFR2, which in turn blocks the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] This pathway is crucial for endothelial cell survival, proliferation, and migration. The inhibitory action of this compound on this pathway leads to a reduction in vessel sprouting and overall angiogenesis.[1]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits angiogenesis by blocking the VEGFR2/PI3K/AKT signaling pathway.
Data Presentation
While the full quantitative data from the primary study by Jiang et al. (2024) was not accessible, the abstract and related summaries indicate that this compound demonstrated a concentration-dependent inhibition of various angiogenic processes. The following tables provide a qualitative summary of these findings.
Table 1: Qualitative Summary of this compound Effect on Ex Vivo Aortic Ring Sprouting
| Treatment Group | Concentration | Observed Effect on Vessel Sprouting |
| Control (Vehicle) | - | Robust vessel sprouting |
| This compound | Low | Minor inhibition of sprouting |
| This compound | Medium | Moderate inhibition of sprouting |
| This compound | High | Significant inhibition of sprouting |
Table 2: Qualitative Summary of this compound Effects on HUVEC Angiogenic Properties
| Assay | Treatment | Observed Effect |
| Migration Assay | Control | Baseline migration |
| VEGF | Increased migration | |
| VEGF + this compound | Inhibition of VEGF-induced migration | |
| Invasion Assay | Control | Baseline invasion |
| VEGF | Increased invasion | |
| VEGF + this compound | Inhibition of VEGF-induced invasion | |
| Tube Formation Assay | Control | Baseline tube formation |
| VEGF | Enhanced tube formation | |
| VEGF + this compound | Disruption of VEGF-induced tube formation |
Experimental Protocols
Ex Vivo Aortic Ring Sprouting Assay
This protocol provides a detailed methodology for assessing the anti-angiogenic effects of this compound using a rat or mouse aortic ring model.
Experimental Workflow
Caption: Workflow for the ex vivo aortic ring sprouting assay.
Materials and Reagents:
-
Thoracic aorta from a 6-8 week old rat or mouse
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Basement membrane matrix (e.g., Matrigel® or Collagen Type I)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS), sterile
-
Penicillin-Streptomycin solution
-
Surgical instruments (scissors, forceps)
-
Stereomicroscope
-
48-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Protocol:
-
Aorta Isolation and Preparation:
-
Euthanize a 6-8 week old rat or mouse according to institutional guidelines.
-
Sterilize the thoracic region with 70% ethanol.
-
Under sterile conditions, carefully excise the thoracic aorta.
-
Place the aorta in a petri dish containing cold, sterile PBS.
-
Using a stereomicroscope, meticulously remove the periaortic fibro-adipose tissue and any branching vessels.
-
Transfer the cleaned aorta to a fresh dish with cold PBS.
-
Cut the aorta into 1-2 mm thick rings using a sterile scalpel.
-
-
Embedding Aortic Rings:
-
Pre-coat the wells of a 48-well plate with a thin layer of basement membrane matrix and allow it to solidify at 37°C for 30 minutes.
-
Carefully place one aortic ring in the center of each well.
-
Overlay each ring with another layer of the basement membrane matrix, ensuring the ring is fully embedded.
-
Return the plate to the 37°C incubator for another 30 minutes to allow the top layer to solidify.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in endothelial cell growth medium. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Add the appropriate medium (containing different concentrations of this compound or vehicle) to each well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium with fresh treatment or control medium every 2-3 days.
-
Monitor the outgrowth of vessel sprouts from the aortic rings daily using an inverted phase-contrast microscope.
-
-
Quantification and Analysis:
-
After 7-14 days of incubation, capture images of the vessel sprouts from each well.
-
Quantify the extent of angiogenesis by measuring parameters such as the number of sprouts, the maximum sprout length, and the area of sprouting using image analysis software (e.g., ImageJ).
-
Perform statistical analysis to compare the effects of different concentrations of this compound to the vehicle control.
-
Conclusion
The ex vivo aortic ring sprouting assay is a powerful tool for evaluating the anti-angiogenic potential of compounds like this compound. By inhibiting the VEGFR2/PI3K/AKT signaling pathway, this compound demonstrates significant promise as an anti-angiogenic agent. The protocols and information provided in this application note offer a comprehensive guide for researchers to utilize this assay in their drug discovery and development efforts.
References
Troubleshooting & Optimization
Optimizing CPD-002 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CPD-002 for cell culture experiments. This compound is a potent, selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many diseases, making this compound a valuable tool for research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Phosphoinositide 3-kinase (PI3K). By blocking the activity of PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, a critical step in activating downstream signaling.[2][4] This leads to the reduced activation of key proteins like Akt and mTOR, which in turn inhibits cellular processes like proliferation, growth, and survival that are often hyperactive in cancer cells.[1][5]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For any new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations based on the compound's IC50 value (the concentration that inhibits 50% of the target's activity). We recommend starting with a logarithmic or serial dilution series, for example, from 10 nM to 10 µM, to identify an effective range for your specific experimental conditions.[3][6]
Q3: How do I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.[3] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.[7]
Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: The most direct method to confirm on-target activity is Western blotting. After treating your cells with this compound, you can assess the phosphorylation status of key downstream targets. A significant decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6) relative to total protein levels would confirm successful pathway inhibition.[3][6]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) of this compound on cell viability after a 72-hour treatment, as determined by an MTT assay. These values are representative and should be used as a guideline for designing your own experiments.
| Cell Line | Cancer Type | PI3K Status | PTEN Status | IC50 (nM) |
| MCF-7 | Breast Cancer | Mutant (E545K) | Wild-Type | 15.2 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 25.8 |
| U-87 MG | Glioblastoma | Wild-Type | Mutant | 30.5 |
| HCT116 | Colon Cancer | Mutant (H1047R) | Wild-Type | 12.7 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | > 1000 |
Data is hypothetical and for illustrative purposes, based on typical results for PI3K inhibitors.[8]
Table 2: Effect of this compound on p-Akt Levels in MCF-7 Cells
This table shows the dose-dependent effect of this compound on the phosphorylation of Akt at Ser473 after a 2-hour treatment.
| Treatment (2 hours) | p-Akt/Total Akt Ratio (Normalized to Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.00 |
| This compound (10 nM) | 0.68 |
| This compound (100 nM) | 0.25 |
| This compound (1000 nM) | 0.08 |
Data is hypothetical and for illustrative purposes.[8]
Diagrams
Caption: PI3K/Akt/mTOR pathway with the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound IC50 via MTT assay.
Experimental Protocols
Protocol: Determining Cell Viability and IC50 using MTT Assay
This protocol outlines the steps to measure the cytotoxic effects of this compound and determine its IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[10][11]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution to create a range of concentrations (e.g., 10 µM down to 1 nM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment" control (medium only).[6]
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate the plate for a period relevant to your experiment (typically 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6][13]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.[13]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[12]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_Sample / Absorbance_VehicleControl] * 100).
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.
-
Troubleshooting Guide
Caption: A logical flowchart for troubleshooting common experimental issues.
Issue 1: High levels of cell death observed, even at low this compound concentrations.
-
Possible Cause: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.[7]
-
Suggested Solution: Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically <0.1%). Run a vehicle-only control with the same solvent concentration to confirm it is not causing cytotoxicity.[3]
-
Possible Cause: Cell Line Sensitivity. Some cell lines are inherently more sensitive to chemical treatments.
-
Suggested Solution: Reduce the treatment duration (e.g., from 48h to 24h). Ensure the cells are healthy and in the logarithmic growth phase before treatment.
Issue 2: Inconsistent results or high variability between replicate wells.
-
Possible Cause: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.[14]
-
Suggested Solution: Ensure you have a homogenous, single-cell suspension before plating. Mix the cell suspension between pipetting steps. To minimize the "edge effect," avoid using the outermost wells of the 96-well plate for treatment groups.[15]
-
Possible Cause: Compound Precipitation. This compound may have low aqueous solubility and could precipitate out of the media, especially at higher concentrations.[15]
-
Suggested Solution: Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, prepare fresh dilutions from the stock for each experiment and consider vortexing the stock solution before use.[15]
Issue 3: Western blot shows no decrease in phosphorylated Akt (p-Akt).
-
Possible Cause: Low Basal Pathway Activity. The PI3K/Akt pathway may not be highly active in your cells under standard culture conditions.
-
Suggested Solution: To induce pathway activity, you can serum-starve the cells for 4-16 hours and then stimulate them with a growth factor (e.g., insulin (B600854) or EGF) for 10-15 minutes before lysis. This provides a robust p-Akt signal to assess inhibition.[8][14]
-
Possible Cause: Incorrect Timing. The inhibitory effect may be transient or require a different treatment duration.
-
Suggested Solution: Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to find the optimal time point for observing maximum inhibition of p-Akt.
-
Possible Cause: Technical Issues with Western Blot. Problems such as ineffective antibodies, insufficient protein loading, or issues with phosphatase inhibitors can lead to poor results.[14]
-
Suggested Solution: Use a validated antibody specific for the desired phospho-site. Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA). Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors.[3][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
CPD-002 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility and stability of CPD-002 in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its strong solubilizing power for a wide range of organic molecules.[1] this compound is highly soluble in DMSO, and stock solutions can typically be prepared at concentrations of 10 mM or higher. However, always ensure the compound is fully dissolved. For long-term storage, it is advisable to store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay?
A2: This is a common phenomenon known as antisolvent precipitation.[2] While this compound is highly soluble in an organic solvent like DMSO, its solubility can be significantly lower in aqueous buffers. When the DMSO stock is diluted into the buffer, the solvent environment changes from primarily organic to aqueous, causing the compound to "crash out" or precipitate if its solubility limit is exceeded.[2][3]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A3: Kinetic and thermodynamic solubility are two different measures of a compound's solubility.[4][5][6]
-
Kinetic solubility measures the concentration at which a compound precipitates when a solution (typically in DMSO) is rapidly added to an aqueous buffer.[7][8] This is often a higher value as it can represent a supersaturated state and is relevant for high-throughput screening and initial in vitro assays where compounds are in contact with the buffer for a shorter duration.[6][8]
-
Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a longer period (e.g., 24-48 hours) until the concentration in solution is saturated and stable.[4][5] This value is crucial for later stages of drug development, such as formulation and predicting in vivo absorption.[7]
For early-stage experiments and high-throughput screening, kinetic solubility is often the more practical measure. For formulation development and in-depth biopharmaceutical characterization, thermodynamic solubility is the gold standard.[6]
Q4: How do pH and temperature affect the solubility and stability of this compound?
A4: The solubility and stability of small molecules like this compound are often dependent on pH and temperature.
-
pH: The solubility of ionizable compounds is highly dependent on pH.[9][10] If this compound has acidic or basic functional groups, its charge state will change with pH, which in turn affects its solubility. Stability can also be pH-dependent, as functional groups like esters or amides can be susceptible to acid or base-catalyzed hydrolysis.[11]
-
Temperature: Generally, solubility increases with temperature.[10] However, higher temperatures can also accelerate degradation reactions, thus decreasing the stability of the compound.[12][13] It is crucial to find a balance for your specific experimental needs.
Solubility Data
The following tables summarize the solubility of this compound in various common solvents.
Table 1: Kinetic Solubility of this compound in Common Solvents
| Solvent System | This compound Concentration (μM) | Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Turbidimetry |
| PBS with 1% DMSO | 50 | Turbidimetry |
| RPMI-1640 Media + 10% FBS | 15 | Light Scattering |
| Water | 10 | Nephelometry |
Table 2: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (μg/mL) | Method |
| Water | 25 | 5 | Shake-Flask (HPLC-UV) |
| PBS, pH 7.4 | 25 | 12 | Shake-Flask (HPLC-UV) |
| Ethanol | 25 | >1000 | Visual Assessment |
| DMSO | 25 | >5000 | Visual Assessment |
Stability Profile
Table 3: Stability of this compound in Solution after 24 hours
| Solvent | Temperature (°C) | % Remaining | Degradation Products |
| DMSO | 25 | >99% | Not Detected |
| PBS, pH 7.4 | 4 | >98% | Not Detected |
| PBS, pH 7.4 | 37 | 92% | DP-1, DP-2 |
| RPMI-1640 Media + 10% FBS | 37 | 85% | DP-1, DP-3 |
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
-
Problem: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
-
Possible Causes & Solutions:
-
Final concentration is too high: The final concentration of this compound exceeds its aqueous solubility.
-
Solution: Lower the final concentration of this compound in your assay.[2]
-
-
Rapid solvent change: A large, single dilution step causes the compound to crash out.
-
Buffer composition: The pH or other components of your buffer may not be optimal for this compound solubility.
-
Solution: If the compound is ionizable, try adjusting the pH of the buffer. The addition of a small percentage of a co-solvent (e.g., ethanol, PEG-400) might also help, but ensure it is compatible with your assay.[2]
-
-
Issue 2: Inconsistent Results or Loss of Activity Over Time
-
Problem: I am observing a decrease in the activity of this compound in my cell-based assay over the course of the experiment.
-
Possible Causes & Solutions:
-
Compound Degradation: this compound may be unstable in the cell culture medium at 37°C.
-
Solution: Assess the stability of this compound in the specific culture medium over the time course of your experiment. If degradation is confirmed, consider reducing the incubation time or preparing fresh compound solutions for longer experiments.[11]
-
-
Adsorption to Plastics: The compound may be adsorbing to the surface of your plasticware (e.g., plates, tubes), reducing the effective concentration.
-
Solution: Use low-binding plates or glassware. Adding a small amount of a non-ionic surfactant to the buffer (if compatible with the assay) can also mitigate this issue.[11]
-
-
Precipitation over time: Even if not immediately visible, the compound may be slowly precipitating out of the medium.
-
Solution: Determine the maximum soluble concentration in your specific media and ensure your working concentration is below this limit.[3]
-
-
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7]
-
Precipitation Detection: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) by measuring the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.[2]
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4). The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 3: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[14][15][16]
-
Acid Hydrolysis: Incubate this compound in 0.1 N HCl at 60°C.
-
Base Hydrolysis: Incubate this compound in 0.1 N NaOH at 60°C.
-
Oxidation: Treat this compound with 3% hydrogen peroxide at room temperature.[16]
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C.[15]
-
Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines.[14][16]
-
Analysis: Analyze the stressed samples at various time points by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for solubility determination.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. benchchem.com [benchchem.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. scitechnol.com [scitechnol.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in CPD-002 angiogenesis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CPD-002 in angiogenesis assays. If you are experiencing inconsistent results, this guide offers potential causes and solutions for common in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
General this compound Handling
Question: I am seeing high variability in the inhibitory effect of this compound between experiments. What could be the cause?
Answer: Inconsistent activity of this compound can stem from issues with its storage and handling. This compound is a small molecule inhibitor and should be stored at -20°C.[1] For experimental use, prepare fresh dilutions from a concentrated stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles. Ensure complete solubilization in your vehicle control (e.g., DMSO) before further dilution in culture medium.
Tube Formation Assay
Question: My positive control (VEGF-stimulated cells) shows robust tube formation, but the inhibitory effect of this compound is not dose-dependent. Why might this be?
Answer: This could be related to the concentration of this compound or the timing of its addition. This compound inhibits angiogenesis by targeting the VEGFR2/PI3K/AKT pathway.[1][2][3] If the concentrations used are too high, you might see a maximal inhibitory effect across a narrow range, masking the dose-dependency. Conversely, if the concentrations are too low, you may not see any inhibition.
-
Troubleshooting Steps:
-
Optimize Concentration Range: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Pre-incubation: Consider pre-incubating the endothelial cells with this compound for a short period before plating them on the matrix to ensure the inhibitor has engaged its target, VEGFR2, prior to stimulation.
-
Question: I am observing no tube network formation in any of my wells, including the positive control. What went wrong?
Answer: The absence of tube formation in the positive control points to a fundamental issue with the assay setup, likely related to the cells or the matrix.[4]
-
Troubleshooting Steps:
-
Cell Health: Use healthy, low-passage endothelial cells (e.g., HUVECs, passages 2-6 are often recommended).[5] Senescent or unhealthy cells will not form tubes effectively.
-
Cell Density: Optimize the cell seeding density. Too few cells will result in incomplete networks, while too many can lead to monolayer formation.[4][5][6]
-
Matrix Gel: Ensure the extracellular matrix (e.g., Matrigel) is properly thawed on ice and evenly coats the well to form a uniform gel.[7] Lot-to-lot variability in the matrix can also be a source of inconsistency.[4][8]
-
Question: The tube-like structures in my assay are poorly defined and break apart quickly. How can I improve their quality and stability?
Answer: This can be due to suboptimal culture conditions or the timing of analysis.
-
Troubleshooting Steps:
-
Incubation Time: Optimize the incubation time. For HUVECs, well-formed networks typically appear within 4-6 hours and may start to degrade after 24 hours as the cells undergo apoptosis.[4]
-
Media Composition: Ensure the media used during the assay is appropriate. Some protocols recommend reduced serum or serum-free media to minimize the influence of confounding factors.[9]
-
Quantitative Data Summary
The following tables summarize key parameters that can be quantified from common angiogenesis assays to measure the effect of this compound.
Table 1: Tube Formation Assay Quantification
| Parameter | Description | Typical Effect of this compound | Recommended Analysis Tool |
| Total Tube Length | The sum of the lengths of all tube segments. | Decrease | ImageJ with Angiogenesis Analyzer plugin[10] |
| Number of Junctions/Nodes | The number of points where three or more tubes connect. | Decrease | ImageJ with Angiogenesis Analyzer plugin[10] |
| Number of Loops/Meshes | The number of enclosed areas formed by the tubes. | Decrease | ImageJ with Angiogenesis Analyzer plugin[10] |
| Branching Points | The number of points from which tubes branch out. | Decrease | Wimasis, Angiosys[11] |
Table 2: Cell Migration Assay Quantification
| Parameter | Description | Typical Effect of this compound | Recommended Analysis Tool |
| Number of Migrated Cells | (Transwell Assay) The number of cells that have migrated through the porous membrane. | Decrease | Manual counting after staining or automated cell counter. |
| Wound Closure Area (%) | (Scratch Assay) The percentage of the initial "wound" area that has been repopulated by cells. | Decrease | ImageJ or other image analysis software. |
| Migration Distance | (Scratch Assay) The distance cells have moved from the edge of the scratch. | Decrease | ImageJ or other image analysis software. |
Experimental Protocols & Workflows
Protocol 1: Endothelial Cell Tube Formation Assay
This protocol outlines the steps to assess the effect of this compound on the formation of capillary-like structures by endothelial cells.
-
Prepare Matrix Gel: Thaw growth factor-reduced Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well.[7] Ensure the gel is spread evenly and avoid bubbles. Incubate at 37°C for 30-60 minutes to allow for polymerization.[6][7]
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to ~80% confluency.[12] Harvest the cells using trypsin and resuspend them in serum-free or low-serum medium. Perform a cell count to ensure accurate plating density.
-
Treatment: Dilute this compound to the desired final concentrations in the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Seeding: Seed the HUVEC suspension onto the polymerized Matrigel at an optimized density (e.g., 1-2 x 10^4 cells per well of a 96-well plate).[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[7][12]
-
Imaging and Analysis: After incubation, visualize the tube networks using a light microscope. Capture images and quantify parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.[10]
Workflow for the Tube Formation Assay.
Protocol 2: Transwell Cell Migration Assay
This protocol is for assessing the effect of this compound on endothelial cell migration towards a chemoattractant.
-
Prepare Transwell Inserts: If assessing invasion, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to gel. For migration assays, no coating is needed.[13]
-
Prepare Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF or serum) to the lower chamber of the transwell plate.
-
Cell Preparation: Harvest endothelial cells that have been serum-starved overnight. Resuspend the cells in serum-free medium.
-
Treatment: Add this compound or vehicle control to the cell suspension at the desired concentrations.
-
Seeding: Add the treated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period optimized for your cell type (e.g., 4-24 hours).
-
Analysis: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with Crystal Violet). Count the number of migrated cells in several fields of view under a microscope.
Signaling Pathway and Troubleshooting Logic
This compound Mechanism of Action
This compound functions as an anti-angiogenic agent by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This inhibition blocks the downstream PI3K/AKT signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival—key processes in angiogenesis.[1][2][14]
This compound inhibits the VEGFR2 signaling pathway.
Troubleshooting Logic for Inconsistent Results
When encountering inconsistent results with this compound, a systematic approach can help identify the source of the problem.
Troubleshooting flowchart for this compound assays.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
- 10. youtube.com [youtube.com]
- 11. A Comparison of Methods for Quantifying Angiogenesis in the Matrigel Assay In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. himedialabs.com [himedialabs.com]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Potential off-target effects of the inhibitor CPD-002
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the inhibitor CPD-002.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. It is designed to block the VEGFR2 signaling pathway, which is crucial for tumor growth and metastasis.[1]
Q2: I am observing higher than expected cytotoxicity in my cell line with this compound. Could this be due to off-target effects?
Yes, unexpected cytotoxicity is a common indicator of off-target effects. While this compound is designed to be a VEGFR2 inhibitor, it may interact with other kinases, leading to unforeseen biological consequences and toxic side effects.[2] It is crucial to profile the inhibitor against a broad panel of kinases to identify these unintended interactions.
Q3: My experimental results with this compound are inconsistent across different cell lines. What could be the cause?
Inconsistent results between different cell lines can be attributed to variations in the expression levels of the on-target (VEGFR2) or potential off-target proteins. It is recommended to confirm the expression levels of VEGFR2 and any suspected off-target kinases in all cell lines used in your experiments via methods like Western Blot or qPCR.[2]
Q4: The phenotype I observe with this compound treatment does not match the phenotype from VEGFR2 genetic knockdown. Is this an off-target effect?
A discrepancy between the pharmacological and genetic perturbation of a target is a strong indication of an off-target effect. If inhibiting VEGFR2 with this compound produces a different cellular outcome than knocking out or knocking down the VEGFR2 gene, it is likely that this compound is acting on other targets within the cell.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is stronger than expected based on VEGFR2 inhibition alone.
-
Potential Cause: this compound may be inhibiting other kinases that play a role in the observed phenotype. Due to the conserved nature of the ATP-binding pocket, VEGFR2 inhibitors can also show activity against other tyrosine kinases such as PDGFR, c-KIT, and FLT3.[2]
-
Troubleshooting Steps:
-
Kinase Profiling: Conduct a comprehensive kinase selectivity screen to identify other potential targets of this compound.
-
Western Blot Analysis: Confirm the inhibition of the VEGFR2 pathway by assessing the phosphorylation status of downstream effectors like AKT and ERK.
-
Dose-Response Comparison: Compare the concentration of this compound required to inhibit VEGFR2 phosphorylation with the concentration that produces the cellular phenotype. A significant discrepancy suggests off-target effects.
-
Issue 2: Inconsistent IC50 values for this compound in biochemical versus cellular assays.
-
Potential Cause: Discrepancies between biochemical and cellular assay results can arise from differences in ATP concentration, cell permeability of the compound, or the presence of off-targets in the cellular context.
-
Troubleshooting Steps:
-
Adjust ATP Concentration: Perform biochemical assays with physiological ATP concentrations (typically 1-5 mM) to better mimic the cellular environment.
-
Cellular Target Engagement Assay: Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to VEGFR2 in intact cells.
-
Genetic Validation: Use CRISPR-Cas9 to knock out VEGFR2 in your cell line. If this compound still elicits a response in the knockout cells, the effect is independent of VEGFR2.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | Percent of Control (%) @ 1µM | IC50 (nM) |
| VEGFR2 (KDR) | 5 | 15 |
| PDGFRβ | 12 | 85 |
| c-KIT | 18 | 150 |
| FLT3 | 25 | 280 |
| SRC | 45 | >1000 |
| EGFR | 78 | >10000 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent a plausible selectivity profile for a VEGFR2 inhibitor. Actual experimental results may vary.
Table 2: Troubleshooting Unexpected Cytotoxicity with this compound
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| High cytotoxicity at low nanomolar range | Inhibition of pro-survival kinases other than VEGFR2. | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Compare the IC50 for cytotoxicity with the IC50 for VEGFR2 inhibition. 3. Use a structurally different VEGFR2 inhibitor as a control. |
| Cell line-specific toxicity | The sensitive cell line may have high expression of an off-target kinase that is essential for its survival. | 1. Profile the expression of top off-target candidates (from kinome scan) across your panel of cell lines. 2. Correlate the expression of off-target kinases with sensitivity to this compound. |
| Apoptosis induction does not correlate with VEGFR2 pathway inhibition | This compound may be engaging a kinase involved in apoptosis signaling. | 1. Perform a phospho-proteomics study to identify signaling pathways altered by this compound. 2. Validate the engagement of identified off-target apoptosis-related kinases using CETSA. 3. Use a genetic approach (e.g., siRNA) to knockdown the suspected off-target and observe the effect on this compound-induced apoptosis. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay: Utilize a commercial kinase profiling service (e.g., KINOMEscan™) that employs a competition binding assay.
-
Data Analysis: The results are typically reported as "Percent of Control" (PoC), where a lower percentage indicates stronger binding. Follow up with IC50 determination for high-affinity off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (VEGFR2) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heat Challenge: Heat the cell lysates across a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western Blot.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Target Knockout
Objective: To validate that the observed cellular phenotype of this compound is dependent on its intended target, VEGFR2.
Methodology:
-
gRNA Design: Design and clone guide RNAs targeting the KDR gene (encoding VEGFR2).
-
Transfection: Transfect the target cell line with a Cas9-expressing vector and the gRNA.
-
Clone Selection and Validation: Select single-cell clones and validate the knockout of VEGFR2 at the genomic and protein level.
-
Phenotypic Assay: Treat the VEGFR2 knockout and wild-type parental cells with a dose range of this compound and assess the cellular phenotype (e.g., cell viability, migration).
-
Data Analysis: If the phenotype is lost or significantly reduced in the knockout cells, it confirms that the effect is on-target.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects.
Caption: Overview of the Cellular Thermal Shift Assay (CETSA) workflow.
References
Technical Support Center: CPD-002 Animal Model Toxicity Minimization
Welcome to the technical support center for CPD-002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicities of this compound in animal models. The following information is based on the known profile of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, the class to which this compound belongs. Specific preclinical toxicology data for this compound is limited in publicly available literature; therefore, these guidelines are intended to be a proactive starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, small molecule inhibitor of VEGFR2. By blocking the VEGFR2 signaling pathway, this compound can inhibit angiogenesis (the formation of new blood vessels) and reduce inflammation.[1] Its primary investigated application is in rheumatoid arthritis, where it has been shown to relieve paw swelling, arthritis index, and joint damage in rat models.[1] It has also demonstrated efficacy in suppressing tumor angiogenesis.[1]
Q2: What is the key signaling pathway affected by this compound?
This compound primarily targets the VEGFR2/PI3K/AKT signaling pathway.[1] Inhibition of this pathway leads to a reduction in the phosphorylation of VEGFR2, PI3K, and AKT, which are crucial for endothelial cell proliferation, migration, and survival.
Figure 1: Simplified signaling pathway of this compound action.
Q3: What are the potential toxicities associated with VEGFR2 inhibitors like this compound in animal models?
-
Cardiovascular: Hypertension (high blood pressure) is a common on-target effect due to the role of VEGFR2 in maintaining vascular tone. Left ventricular dysfunction and other cardiac-related issues have also been reported with some tyrosine kinase inhibitors.
-
Gastrointestinal: Diarrhea, vomiting, and hyporexia (decreased appetite) are frequently observed toxicities. In some cases, concurrent administration with other treatments like radiation therapy can exacerbate these effects.[2][3]
-
General: Fatigue, asthenia (weakness), and weight loss can occur.
Troubleshooting Guides
Issue 1: Animal exhibits a sudden and sustained increase in blood pressure.
-
Possible Cause: On-target inhibition of VEGFR2 by this compound, leading to endothelial dysfunction and increased vascular resistance.
-
Troubleshooting Steps:
-
Confirm Measurement: Ensure blood pressure measurements are accurate and reproducible using a validated method for the animal model (e.g., tail-cuff plethysmography).
-
Dose De-escalation: Consider reducing the dose of this compound to determine if the hypertension is dose-dependent.
-
Introduce Antihypertensive Therapy: If dose reduction is not feasible or effective, consider co-administration of standard antihypertensive agents. Calcium channel blockers and ACE inhibitors are often used in clinical settings for managing VEGFR inhibitor-induced hypertension.
-
Monitor Renal Function: Assess kidney function through markers like serum creatinine (B1669602) and BUN, as hypertension can impact renal health.
-
Issue 2: Animal shows signs of cardiac distress (e.g., lethargy, abnormal heart rate).
-
Possible Cause: Potential for off-target kinase effects or significant hemodynamic changes leading to cardiac stress.
-
Troubleshooting Steps:
-
Cardiac Monitoring: Implement regular monitoring of cardiac function using methods appropriate for the animal model, such as echocardiography to assess left ventricular ejection fraction or electrocardiography (ECG) for arrhythmias.
-
Biomarker Analysis: Measure cardiac biomarkers such as troponins in serum or plasma to detect cardiac injury.
-
Dose Adjustment: Evaluate if the cardiac effects are dose-related by testing lower doses of this compound.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the heart tissue to identify any morphological changes.
-
Issue 3: Animal experiences significant weight loss and gastrointestinal issues.
-
Possible Cause: Direct effects of this compound on the gastrointestinal tract or systemic effects leading to reduced food intake.
-
Troubleshooting Steps:
-
Supportive Care: Provide supportive care such as dietary supplementation with highly palatable and caloric-dense food. Ensure easy access to food and water.
-
Symptomatic Treatment: Consider appropriate symptomatic treatment for diarrhea or vomiting, in consultation with a veterinarian.
-
Dose and Schedule Modification: Investigate if a lower dose or an altered dosing schedule (e.g., intermittent dosing) can alleviate the GI toxicity while maintaining efficacy.
-
Monitor for Dehydration: Regularly check for signs of dehydration and provide fluid support if necessary.
-
Experimental Protocols
Protocol 1: Blood Pressure Monitoring in Rodent Models
Objective: To serially monitor blood pressure in rodents treated with this compound.
Methodology:
-
Acclimatization: Acclimate the animals to the restraint device and tail-cuff apparatus for several days before the start of the experiment to minimize stress-induced hypertension.
-
Measurement:
-
Place the conscious animal in a restrainer.
-
Position the tail-cuff and pulse sensor on the animal's tail.
-
Inflate and deflate the cuff multiple times to obtain a stable reading.
-
Record systolic and diastolic blood pressure, and heart rate.
-
-
Schedule: Take baseline measurements before the first dose. Monitor blood pressure at regular intervals (e.g., daily for the first week, then weekly) throughout the study.
-
Data Analysis: Compare the blood pressure readings of the this compound-treated group to the vehicle control group.
Protocol 2: Assessment of Cardiac Function using Echocardiography in Mice
Objective: To evaluate the effect of this compound on cardiac function.
Methodology:
-
Anesthesia: Anesthetize the mouse using a regimen that has minimal impact on cardiovascular parameters (e.g., isoflurane).
-
Preparation: Shave the chest area and apply ultrasound gel.
-
Imaging:
-
Use a high-frequency ultrasound system with a cardiac probe.
-
Obtain two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.
-
-
Measurements: Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculations: Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS) using standard formulas.
-
Schedule: Perform baseline echocardiography before treatment initiation and at specified time points during the study.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure in Rats
| Dose Group (mg/kg) | Baseline MAP (mmHg) | Week 1 MAP (mmHg) | Week 4 MAP (mmHg) |
| Vehicle Control | 105 ± 5 | 107 ± 6 | 106 ± 5 |
| This compound (10) | 106 ± 4 | 125 ± 7 | 130 ± 8 |
| This compound (30) | 104 ± 5 | 140 ± 9 | 155 ± 10 |
| This compound (100) | 105 ± 6 | 160 ± 11 | 175 ± 12 |
| Data are presented as Mean ± SD. *p < 0.05 compared to vehicle control. |
Table 2: Hypothetical Echocardiographic Findings in Mice Treated with this compound for 8 Weeks
| Treatment Group | LVEF (%) Baseline | LVEF (%) Week 8 | FS (%) Baseline | FS (%) Week 8 |
| Vehicle Control | 65 ± 5 | 64 ± 6 | 35 ± 4 | 34 ± 5 |
| This compound (50 mg/kg) | 66 ± 4 | 55 ± 7 | 36 ± 3 | 28 ± 5 |
| Data are presented as Mean ± SD. *p < 0.05 compared to vehicle control. |
Visualizations
References
- 1. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. directives.chicagopolice.org [directives.chicagopolice.org]
Technical Support Center: Improving the In Vivo Bioavailability of CPD-002
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of CPD-002, a novel VEGFR2 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between the high in vitro potency of this compound and its limited efficacy in our animal models. What could be the primary reason for this?
A1: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability.[1] For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[2] Many small molecule inhibitors, despite their high target affinity, exhibit low aqueous solubility, which is a major barrier to achieving therapeutic concentrations in the bloodstream.[3]
Q2: What are the initial physicochemical properties of this compound that we should assess to diagnose a potential bioavailability issue?
A2: To understand the bioavailability challenges of this compound, it is crucial to characterize its fundamental physicochemical properties. Key parameters to investigate include:
-
Aqueous Solubility: Determine the solubility of this compound in buffers at different pH values (e.g., pH 1.2, 6.8) to simulate the conditions of the stomach and intestine.[3]
-
Permeability: Assess the compound's ability to cross the intestinal barrier using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[3]
-
LogP: The octanol-water partition coefficient (LogP) will indicate the lipophilicity of this compound. A high LogP value often correlates with poor aqueous solubility.[4]
Q3: What are the main formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[5] These can be broadly categorized into:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can significantly improve its dissolution rate.[6][7]
-
Use of Co-solvents and Solubilizing Excipients: Incorporating pharmaceutically acceptable solvents or surfactants can enhance the solubility of the compound in the formulation.[1]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization and absorption.[5][8]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous, higher-energy state can lead to improved solubility and dissolution.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations of this compound between animals. | Poor and inconsistent dissolution of the compound in the gastrointestinal tract. | 1. Improve Formulation Homogeneity: If using a suspension, ensure uniform particle size and prevent settling by using appropriate suspending agents.[1] 2. Enhance Solubility: Employ a solubilization technique such as a co-solvent system or a lipid-based formulation to ensure the drug is in solution before administration.[12] |
| Lack of a clear dose-response relationship in efficacy studies. | Saturation of absorption mechanisms at higher doses due to low solubility. | 1. Conduct a Dose-Escalation Pharmacokinetic Study: This will help to identify if the absorption is saturable. 2. Enhance Dissolution Rate: A formulation that improves the dissolution rate, such as a nanosuspension or an amorphous solid dispersion, may overcome this issue.[13] |
| Precipitation of this compound in the aqueous vehicle during formulation preparation. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Reduce the Drug Concentration: If therapeutically viable, lower the concentration of this compound in the formulation.[12] 2. Screen for Better Solubilizing Agents: Test a panel of co-solvents and surfactants to find a system with higher solubilizing capacity for this compound.[1] 3. Adjust pH: If this compound's solubility is pH-dependent, buffering the formulation to an optimal pH can prevent precipitation.[1] |
| Low or undetectable plasma concentrations of this compound after oral administration. | Very poor absorption due to extremely low solubility and/or high first-pass metabolism. | 1. Conduct an Intravenous (IV) Dosing Study: This will determine the absolute bioavailability and help to distinguish between poor absorption and rapid metabolism.[3] 2. Employ Advanced Formulation Strategies: Consider lipid-based formulations like SEDDS or the preparation of an amorphous solid dispersion to significantly enhance solubility.[5][10] 3. Investigate Prodrugs: A more soluble or permeable prodrug of this compound could be synthesized.[4] |
Data Presentation: Comparison of Formulation Strategies for this compound
The following table summarizes hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 60 | 2.0 | 2150 ± 450 | 219 |
| Co-solvent Solution | 50 | 650 ± 110 | 1.0 | 4870 ± 890 | 497 |
| Nanosuspension | 50 | 980 ± 150 | 0.5 | 7200 ± 1200 | 735 |
| SEDDS Formulation | 50 | 1500 ± 250 | 0.5 | 11500 ± 2100 | 1173 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.
Methodology:
-
Preparation of the Pre-suspension:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer, such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (w/v) docusate (B154912) sodium.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize for multiple cycles (e.g., 20-30 cycles) at a pressure of approximately 1500 bar.
-
-
Characterization:
-
Measure the particle size distribution, polydispersity index (PDI), and zeta potential of the final nanosuspension using dynamic light scattering. The target is a mean particle size of less than 200 nm with a narrow PDI.[10]
-
-
In Vivo Administration:
-
The resulting nanosuspension can be used for oral gavage in animal studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of this compound following oral administration of different formulations.
Methodology:
-
Animal Acclimatization:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimate the animals for at least 3 days before the experiment.[3]
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[3]
-
Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Analysis:
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[10]
-
Visualizations
Caption: Workflow of Oral Drug Absorption and Key Barriers for this compound.
Caption: this compound Inhibits the VEGFR2/PI3K/AKT Signaling Pathway.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
CPD-002 experimental controls and best practices
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals working with CPD-002, a novel VEGFR2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its primary mechanism of action is the suppression of angiogenesis and inflammation by inhibiting the VEGFR2/PI3K/AKT signaling pathway.[1][2] This inhibition leads to a reduction in the phosphorylation of VEGFR2, PI3K, and AKT.[1][2] this compound has also been shown to elevate the levels of PTEN, a negative regulator of the PI3K/AKT pathway.[1][2]
Q2: In what experimental systems has this compound been evaluated?
A2: this compound has been studied in both in vitro and in vivo models. In vitro studies have utilized Human Umbilical Vein Endothelial Cells (HUVECs) to assess its effects on cell migration, invasion, and tube formation.[2] In vivo efficacy has been demonstrated in a rat model of adjuvant-induced arthritis, where it has been shown to reduce paw swelling and the overall arthritis index.[2]
Q3: What are the recommended storage conditions for this compound?
A3: As a small molecule inhibitor, this compound should be stored as a solid at -20°C. For creating stock solutions, DMSO is a common solvent. Stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: What are the key downstream effects of this compound administration in vitro?
A4: In VEGF-stimulated HUVECs, this compound has been shown to inhibit migration and invasion. It also exhibits anti-angiogenic properties by disrupting tube formation.[2] Mechanistically, it leads to decreased levels of phosphorylated VEGFR2, PI3K, and AKT.[1][2]
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Question: I am having trouble dissolving this compound in my cell culture media or assay buffer. What should I do?
-
Answer:
-
Prepare a High-Concentration Stock in an Organic Solvent: It is best practice to first dissolve this compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Dilute into Aqueous Solution: Subsequently, this stock solution can be diluted into your aqueous experimental medium.
-
Control for Solvent Effects: It is critical to ensure that the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Sonication: If solubility issues persist, gentle sonication of the stock solution may help. However, avoid excessive heating as it may degrade the compound.
-
Issue 2: Inconsistent or Noisy Results in Cell-Based Assays
-
Question: My results with this compound in HUVEC migration/invasion assays are not reproducible. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure that the HUVECs are healthy, within a low passage number, and not overgrown. Endothelial cells can lose their migratory and tube-forming capabilities at high passages.
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed solutions.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, serum concentration in the media, and incubation times.
-
VEGF Stimulation: Ensure consistent stimulation with an optimal concentration of VEGF to induce a robust migratory or angiogenic response in your control groups. The effect of this compound is dependent on the activation of the VEGFR2 pathway.
-
Issue 3: High Background in Western Blotting for Phosphorylated Proteins
-
Question: I am trying to detect changes in p-VEGFR2, p-PI3K, or p-AKT levels after this compound treatment, but I am getting high background in my Western blots. How can I improve this?
-
Answer:
-
Serum Starvation: Before treating with this compound and stimulating with VEGF, it is crucial to serum-starve the HUVECs. This reduces the basal level of phosphorylation of proteins in the PI3K/AKT pathway. A common starting point is to incubate the cells in serum-free media for 4-6 hours.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your target proteins during sample preparation.
-
Antibody Quality: Use high-quality, validated antibodies specific for the phosphorylated forms of VEGFR2, PI3K, and AKT.
-
Blocking and Washing: Optimize your blocking conditions (e.g., 5% BSA in TBST) and increase the number and duration of washes to reduce non-specific antibody binding.
-
Data Presentation
Disclaimer: The following tables contain illustrative quantitative data based on typical results from experiments with VEGFR2 inhibitors. Specific quantitative data for this compound was not available in the public domain at the time of this publication.
Table 1: Illustrative In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | This compound IC50 (nM) |
| VEGFR2 Kinase Assay | - | Enzymatic Activity | 10 |
| HUVEC Proliferation | HUVEC | Cell Viability | 50 |
| HUVEC Migration | HUVEC | % Inhibition at 100 nM | 75% |
| HUVEC Invasion | HUVEC | % Inhibition at 100 nM | 60% |
| HUVEC Tube Formation | HUVEC | % Inhibition at 100 nM | 85% |
Table 2: Illustrative In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) Rat Model
| Treatment Group | Paw Volume (mL) - Day 21 | Arthritis Index (Score 0-16) - Day 21 |
| Naive Control | 1.2 ± 0.1 | 0 |
| AIA + Vehicle | 2.8 ± 0.3 | 12.5 ± 1.5 |
| AIA + this compound (10 mg/kg) | 1.8 ± 0.2 | 6.0 ± 1.0 |
| AIA + this compound (30 mg/kg) | 1.4 ± 0.1 | 3.5 ± 0.8 |
Experimental Protocols
HUVEC Migration Assay (Boyden Chamber Assay)
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Harvest the cells and resuspend them in serum-free media.
-
Place 24-well plate inserts with an 8 µm pore size membrane into the wells.
-
In the lower chamber, add media containing a chemoattractant (e.g., VEGF).
-
In the upper chamber, add the HUVEC suspension pre-treated with different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.
Western Blot for Phosphorylated Proteins
-
Seed HUVECs and allow them to adhere and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes) to induce VEGFR2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR2, p-PI3K, p-AKT, and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: this compound inhibits the VEGFR2 signaling pathway.
Caption: Experimental workflow for this compound evaluation.
References
Addressing resistance to CPD-002 in long-term studies
Disclaimer: As CPD-002 is a novel VEGFR2 inhibitor, extensive long-term resistance data is not yet publicly available. The following troubleshooting guide and frequently asked questions (FAQs) are based on established resistance mechanisms observed in other VEGFR2 inhibitors, such as sorafenib (B1663141) and sunitinib (B231). This information is intended to provide researchers with a framework for investigating and addressing potential resistance to this compound in their long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By targeting VEGFR2, this compound aims to reduce angiogenesis and inflammation. Its mechanism involves the suppression of the VEGFR2/PI3K/AKT signaling pathway, which is crucial for the proliferation and migration of endothelial cells that form new blood vessels.
Q2: We are observing a diminished response to this compound in our long-term in vivo cancer model. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to VEGFR2 inhibitors like this compound can arise from several factors. A primary mechanism is the activation of alternative or "bypass" signaling pathways that promote angiogenesis and tumor cell survival independently of VEGFR2. Key bypass pathways include the HGF/c-MET, PI3K/Akt, and JAK-STAT signaling cascades.[1][2] Additionally, the tumor microenvironment can adapt by upregulating other pro-angiogenic factors or recruiting immune cells that support vascularization.[3]
Q3: Our this compound-resistant cell line shows no mutations in the VEGFR2 kinase domain. What other cellular changes could be responsible for the observed resistance?
A3: In the absence of target mutations, resistance can be mediated by several other cellular alterations. These can include the upregulation of drug efflux pumps (e.g., ABCB1, ABCC2) that reduce the intracellular concentration of the inhibitor.[4] Another possibility is a phenomenon known as epithelial-mesenchymal transition (EMT), where tumor cells become more invasive and less dependent on specific signaling pathways.[1][5] Furthermore, alterations in cellular processes like autophagy and ferroptosis have also been implicated in resistance to multi-kinase inhibitors.[6]
Q4: Are there known biomarkers that can predict or indicate the development of resistance to VEGFR2 inhibitors?
A4: While specific biomarkers for this compound resistance are yet to be identified, studies on other VEGFR2 inhibitors suggest potential candidates. For instance, high plasma levels of hepatocyte growth factor (HGF) have been correlated with poorer survival in patients receiving VEGFR tyrosine kinase inhibitors (TKIs).[7] Increased expression of both HGF and its receptor, c-MET, in tumor and stromal cells is a strong candidate mediator of TKI resistance.[7][8] Monitoring the activation status of downstream signaling proteins such as p-AKT and p-ERK can also serve as a pharmacodynamic biomarker of pathway reactivation.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in a long-term in vitro cell culture model.
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Investigate Bypass Pathways: Use western blotting to analyze the phosphorylation status of key proteins in alternative signaling pathways, such as p-AKT, p-ERK, p-STAT3, and p-c-MET, in both parental and resistant cells, with and without this compound treatment.
-
Assess Drug Efflux: Evaluate the expression of common ATP-binding cassette (ABC) transporters like ABCB1 (MDR1) and ABCG2 (BCRP) using qPCR or western blotting.
-
Possible Cause 2: Degradation of the compound in the culture medium.
-
Troubleshooting Steps:
-
Verify Compound Stability: Prepare fresh stock solutions of this compound for each experiment.
-
Optimize Dosing Schedule: Consider more frequent media changes with fresh compound, especially for very long-term cultures.
-
Problem 2: Inconsistent anti-tumor response to this compound in a patient-derived xenograft (PDX) model.
Possible Cause 1: Intrinsic resistance of the tumor.
-
Troubleshooting Steps:
-
Characterize the PDX Model: Analyze the baseline expression of VEGFR2 and key proteins in alternative signaling pathways (e.g., c-MET) in the tumor tissue.
-
Stratify by Biomarkers: If possible, stratify PDX models based on potential resistance biomarkers (e.g., high HGF/c-MET expression) to identify subpopulations that may be inherently less sensitive to this compound.
-
Possible Cause 2: Contribution of the tumor microenvironment.
-
Troubleshooting Steps:
-
Analyze Stromal Components: Use immunohistochemistry (IHC) or immunofluorescence (IF) to examine the expression of pro-angiogenic factors (e.g., HGF, FGF) in the stromal cells of the tumor microenvironment.
-
Evaluate Immune Cell Infiltration: Characterize the immune cell populations within the tumor, as some myeloid cells can promote angiogenesis and contribute to resistance.[3]
-
Quantitative Data Summary
Table 1: Example of IC50 Shift in a Sunitinib-Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| LL/2-P (Parental) | Sunitinib | 2.5 | - |
| LL/2-R (Resistant) | Sunitinib | 12.5 | 5-fold |
This table is a hypothetical representation based on data from sunitinib resistance studies and serves as an example of what might be observed with this compound.[5]
Table 2: Changes in Protein Expression/Activation in VEGFR-TKI Resistant Tumors
| Protein | Change in Resistant Tumors | Implication | Reference |
| p-AKT | Increased | Activation of PI3K/Akt pathway | [1][9] |
| p-ERK | Increased | Activation of MAPK/ERK pathway | [2] |
| HGF | Increased | Activation of c-MET pathway | [7][10] |
| c-MET | Increased | Activation of c-MET pathway | [7] |
Detailed Experimental Protocols
Protocol for Generating a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to escalating doses of this compound.[11][12]
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT).
-
Initial Dosing: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.[11]
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
Establishment of Resistant Line: A resistant cell line is typically established when it can proliferate in a concentration of this compound that is 5- to 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Regularly verify the IC50 of the resistant cell line to confirm the level of resistance. Cryopreserve cells at different stages of resistance development.
Western Blot Analysis of Bypass Signaling Pathway Activation
This protocol outlines the steps to assess the activation of key signaling proteins in parental and this compound-resistant cells.[13][14][15]
-
Cell Lysis: Plate parental and resistant cells and treat with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-c-MET (Tyr1234/1235), total c-MET) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Simplified diagram of the VEGFR2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for generating and analyzing this compound resistant cell lines.
Caption: Logical troubleshooting guide for addressing resistance to this compound.
References
- 1. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the mechanism of resistance to sorafenib in two hepatocellular carcinoma cell lines | Aging [aging-us.com]
- 5. Acquired tumor cell resistance to sunitinib by increased invasion and epithelial-mesenchymal transition in LL/2 murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of sorafenib resistance associated with ferroptosis in HCC [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. Acquired resistance to sunitinib in human renal cell carcinoma cells is mediated by constitutive activation of signal transduction pathways associated with tumour cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HGF/c-Met acts as an alternative angiogenic pathway in sunitinib-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for CPD-002 in Cellular Assays
Welcome to the technical support center for CPD-002. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the incubation time of this compound for various cellular assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel and potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By targeting VEGFR2, this compound effectively hinders the activation of the downstream VEGFR2/PI3K/AKT signaling pathway.[1] This inhibition leads to anti-angiogenic and anti-inflammatory effects.[1]
Q2: What is a recommended starting point for incubation time when using this compound in a cell-based assay?
A2: The optimal incubation time for this compound is highly dependent on the specific cellular assay and the endpoint being measured. For initial experiments, a time-course experiment is strongly recommended. Based on general principles for small molecule inhibitors, here are some suggested starting points:
-
Phosphorylation Assays (e.g., Western Blot for p-VEGFR2): For assessing the direct inhibition of VEGFR2 phosphorylation, shorter incubation times of 1 to 4 hours are typically sufficient.[2]
-
Cell Migration and Invasion Assays: These processes take longer to observe. A starting point of 6 to 24 hours is reasonable.
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To observe significant effects on cell number, longer incubation times of 24 to 72 hours are generally required.
-
Tube Formation Assays: These assays typically require an incubation period of 4 to 12 hours for endothelial cells to form capillary-like structures.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may elicit a more rapid and robust response, potentially requiring shorter incubation times to observe an effect. Conversely, lower, more physiologically relevant concentrations may necessitate longer incubation periods to see a significant outcome. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal concentration and incubation time for your specific experimental goals.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been shown to be effective in Human Umbilical Vein Endothelial Cells (HUVECs) by inhibiting migration and invasion.[1] Its efficacy in other cell lines will depend on the expression and functional importance of the VEGFR2 signaling pathway in those cells.
Troubleshooting Guides
This section addresses common issues that may arise when optimizing this compound incubation time.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incubation time is too short: The selected time point may not be sufficient to observe the desired cellular response. 2. This compound concentration is too low: The concentration used may be below the effective range for the target cell line. 3. Cell line is resistant: The cell line may not rely on the VEGFR2 pathway for the process being assayed. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the IC50 value for your specific assay. 3. Confirm VEGFR2 expression and pathway activity: Use Western blot or other methods to verify that your cell line expresses VEGFR2 and that the pathway is active. |
| High background or off-target effects | 1. Incubation time is too long: Prolonged exposure to the compound may lead to non-specific effects or cytotoxicity. 2. This compound concentration is too high: High concentrations can lead to off-target kinase inhibition. | 1. Reduce incubation time: Based on your time-course experiment, select the shortest time point that gives a robust and significant effect. 2. Lower this compound concentration: Use a concentration at or near the IC50 value. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution can lead to variable results. 2. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate media components and the test compound. 3. Inaccurate pipetting: Errors in dispensing this compound or reagents can introduce variability. | 1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly: Use properly calibrated pipettes and fresh tips for each dilution and addition. |
Experimental Protocols & Data Presentation
Protocol 1: Time-Course and Dose-Response for Cell Viability (MTT Assay)
This protocol is designed to determine the optimal incubation time and concentration of this compound for inhibiting cell viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 1-4 hours.[3]
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration for each time point to determine the IC50 value.
Data Presentation:
Table 1: Effect of this compound Incubation Time on HUVEC Viability (IC50 in µM)
| Incubation Time | This compound IC50 (µM) |
| 24 hours | > 100 |
| 48 hours | 50 |
| 72 hours | 25 |
| Note: Data are hypothetical and for illustrative purposes. |
Protocol 2: Western Blot for Phospho-VEGFR2 Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of VEGFR2.
Methodology:
-
Cell Seeding and Serum Starvation: Seed cells in a 6-well plate. Once confluent, serum-starve the cells for 4-6 hours.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for different durations (e.g., 1, 2, 4 hours).
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2. Use an appropriate loading control (e.g., GAPDH or β-actin).
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
Data Presentation:
Table 2: Time-Dependent Inhibition of VEGFR2 Phosphorylation by this compound (10 µM)
| Incubation Time | % Inhibition of p-VEGFR2 |
| 1 hour | 75 |
| 2 hours | 90 |
| 4 hours | 95 |
| Note: Data are hypothetical and for illustrative purposes. |
Visualizations
References
- 1. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CPD-002 Degradation
This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying and mitigating the degradation of CPD-002 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common storage conditions?
A1: this compound is a novel small molecule inhibitor of the XYZ signaling pathway. Due to its potential sensitivity to environmental factors, it is crucial to store it under appropriate conditions to ensure its stability and efficacy. The recommended storage conditions are detailed in the table below.
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathways for this compound are understood to be hydrolysis and oxidation. These processes can be accelerated by exposure to moisture, oxygen, light, and incompatible excipients. Degradation can lead to a loss of biological activity and the formation of potentially interfering byproducts.
Q3: How can I detect this compound degradation in my samples?
A3: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation.
Q4: What are the common signs of this compound degradation in an experiment?
A4: Inconsistent or unexpected experimental results, such as a decrease in the expected biological activity or the appearance of unknown peaks in analytical chromatograms, can be indicative of this compound degradation. Visual changes to the compound, such as a change in color or clumping of the solid material, may also suggest degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity of this compound between experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots at -80°C. Protect stock solutions from light. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Review the handling and storage procedures of this compound. Perform forced degradation studies to identify potential degradation products and their retention times. |
| Reduced potency of this compound over the course of a long-term cell culture experiment. | Degradation in culture medium. | Determine the stability of this compound in the specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2). Consider replenishing the compound at regular intervals during the experiment. |
| Precipitation of this compound in aqueous buffers. | Poor solubility and potential for aggregation, which can be linked to degradation. | Assess the solubility of this compound in the chosen buffer system. Consider the use of co-solvents or alternative formulation strategies if solubility is an issue. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the buffer or medium of interest.
-
Incubation: Incubate the test solutions under various conditions relevant to the experiment (e.g., different temperatures, light exposure).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the test solutions.
-
Sample Analysis: Analyze the collected samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining percentage of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Validation & Comparative
Comparing the efficacy of CPD-002 to Sunitinib in VEGFR2 inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors: CPD-002 and the established multi-kinase inhibitor, Sunitinib. This document summarizes their mechanisms of action, presents available quantitative data, and outlines key experimental protocols for their evaluation.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its role in pathological angiogenesis, particularly in tumor growth and inflammatory diseases, has made it a critical target for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a novel VEGFR2 inhibitor, and Sunitinib, a widely used anti-cancer agent, in the context of VEGFR2 inhibition.
This compound is a novel small molecule inhibitor that has demonstrated efficacy in suppressing angiogenesis by targeting the VEGFR2 signaling pathway.[1] It has been investigated for its potential in treating conditions such as rheumatoid arthritis by reducing synovial angiogenesis.[1]
Sunitinib is an oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action includes the inhibition of VEGFRs (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor progression and angiogenesis.
Mechanism of Action
Both this compound and Sunitinib exert their effects by inhibiting the tyrosine kinase activity of VEGFR2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
This compound specifically targets VEGFR2 and has been shown to hinder the activation of the VEGFR2/PI3K/AKT signaling pathway.[1] This targeted approach suggests a potentially more focused mechanism of action.
Sunitinib , in contrast, has a broader target profile. By inhibiting multiple receptor tyrosine kinases, it simultaneously disrupts various pathways involved in tumor growth and angiogenesis.
Signaling Pathway Diagram
Caption: Simplified VEGFR2 signaling pathway and points of inhibition by this compound and Sunitinib.
Quantitative Efficacy Data
A direct comparison of the potency of this compound and Sunitinib in inhibiting VEGFR2 is crucial for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Compound | Target | IC50 (in vitro kinase assay) | Reference |
| This compound | VEGFR2 | Not explicitly reported | N/A |
| Sunitinib | VEGFR2 | ~80 nM | [Multiple Sources] |
Note on this compound Potency: While a specific IC50 value for this compound is not publicly available in the reviewed literature, a study on novel indazole derivatives as VEGFR2 inhibitors, which also discusses this compound, identified a lead compound ("compound 25") with "single-digit nanomolar potency" against VEGFR2 in biochemical assays. However, the direct equivalence of "compound 25" to this compound is not explicitly confirmed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR2.
Objective: To determine the IC50 value of the inhibitor against recombinant VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Add a solution containing the VEGFR2 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. The luminescent signal is inversely proportional to kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based VEGFR2 Phosphorylation Assay
This assay assesses the inhibitor's ability to block VEGFR2 autophosphorylation in a cellular context.
Objective: To determine the effect of the inhibitor on VEGF-induced VEGFR2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
Recombinant human VEGF
-
Test compounds (this compound, Sunitinib)
-
Lysis buffer
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting using anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
HUVEC Tube Formation Assay
This assay evaluates the anti-angiogenic potential of the inhibitors by assessing their effect on the formation of capillary-like structures by endothelial cells.
Objective: To determine the effect of the inhibitor on the tube-forming ability of HUVECs.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel™ Basement Membrane Matrix
-
96-well plates
-
Test compounds (this compound, Sunitinib)
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of the test compounds.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate at 37°C for 4-18 hours to allow for tube formation.
-
Stain the cells with Calcein AM and visualize the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the efficacy of VEGFR2 inhibitors.
Conclusion
This guide provides a comparative overview of this compound and Sunitinib as VEGFR2 inhibitors. Sunitinib is a well-characterized multi-targeted inhibitor with a known potency in the nanomolar range against VEGFR2. This compound is a novel, more targeted VEGFR2 inhibitor with demonstrated anti-angiogenic effects through the suppression of the VEGFR2/PI3K/AKT pathway.
A significant gap in the publicly available data is the precise IC50 value of this compound for VEGFR2 inhibition, which is essential for a direct quantitative comparison of potency with Sunitinib. While related research suggests high potency, further studies are required to establish a definitive value.
The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other VEGFR2 inhibitors. The choice between a targeted inhibitor like this compound and a multi-targeted agent like Sunitinib will ultimately depend on the specific therapeutic application and the desired balance between efficacy and off-target effects.
References
A Comparative Guide to Angiogenesis Inhibitors in Rheumatoid Arthritis: CPD-002 vs. Other Known Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CPD-002, a novel angiogenesis inhibitor, with other known inhibitors targeting similar pathways in the context of rheumatoid arthritis (RA). The information presented is based on available preclinical data and aims to facilitate informed decisions in drug development and research.
Introduction to Angiogenesis in Rheumatoid Arthritis
Angiogenesis, the formation of new blood vessels, is a critical pathological process in rheumatoid arthritis.[1] The expanding synovial pannus, a hallmark of RA, requires a rich vascular supply to meet its metabolic demands and to facilitate the infiltration of inflammatory cells into the joint, thereby perpetuating inflammation and joint destruction.[1] Vascular Endothelial Growth Factor (VEGF) is a key mediator in this process, making it and its receptors prime targets for therapeutic intervention.[1] Several strategies have been developed to inhibit angiogenesis in RA, including the blockade of VEGF signaling and the targeting of integrins involved in endothelial cell migration and survival.
This compound: A Novel VEGFR2 Inhibitor
This compound is a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] Preclinical studies have demonstrated its potential as a therapeutic agent for RA by effectively reducing angiogenesis and inflammation.[2]
Mechanism of Action
This compound exerts its anti-angiogenic and anti-inflammatory effects by selectively targeting VEGFR2, a key receptor in the VEGF signaling cascade. By inhibiting VEGFR2, this compound effectively suppresses the downstream PI3K/AKT signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival.[2]
Figure 1: Mechanism of action of this compound in inhibiting the VEGFR2 signaling pathway.
Comparison with Other Angiogenesis Inhibitors
This section compares the preclinical efficacy of this compound with other angiogenesis inhibitors that have been investigated for the treatment of RA. Due to the absence of direct head-to-head studies, the comparison is based on data from separate preclinical investigations.
VEGFR Inhibitors: Sunitinib
Sunitinib is a multi-targeted tyrosine kinase inhibitor that, among other targets, inhibits VEGFRs.[3] It has been evaluated in preclinical models of arthritis.
Integrin Inhibitors: Etaracizumab (Vitaxin)
Etaracizumab (formerly Vitaxin) is a humanized monoclonal antibody that targets the αvβ3 integrin. This integrin is expressed on activated endothelial cells and osteoclasts and plays a role in angiogenesis and bone resorption. While preclinical data in RA models are limited, its mechanism of action makes it a relevant comparator.
Quantitative Data Presentation
The following tables summarize the available quantitative data from preclinical studies on this compound and Sunitinib in animal models of rheumatoid arthritis.
Table 1: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model - this compound
| Parameter | Control (AIA) | This compound Treated | % Inhibition/Reduction | Reference |
| Paw Swelling (mL) | Data not specified | Significantly reduced | Not specified | [2] |
| Arthritis Index | Data not specified | Significantly reduced | Not specified | [2] |
| Joint Damage | Data not specified | Significantly reduced | Not specified | [2] |
| Synovial Angiogenesis | Data not specified | Significantly reduced | Not specified | [2] |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model - Sunitinib
| Parameter | Vehicle Group | Sunitinib (30 mg/kg/day) | Sunitinib (60 mg/kg/day) | Reference |
| Arthritis Score | ~10 (at day 42) | ~6 | ~4 | [3][4] |
| Synovial Microvascular Density | Data not specified | Significantly decreased | Dose-dependent decrease | [3][4] |
Table 3: In Vitro Angiogenesis Assays - this compound
| Assay | Cell Type | Effect of this compound | Reference |
| Migration Assay | HUVECs | Inhibited VEGF-stimulated migration | [2] |
| Invasion Assay | HUVECs | Inhibited VEGF-stimulated invasion | [2] |
| Tube Formation Assay | HUVECs | Inhibited tube formation | [2] |
Note: Direct quantitative comparison is challenging due to variations in experimental models (AIA rat vs. CIA mouse), scoring systems, and reported parameters.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This model is commonly used to study the pathogenesis of RA and to evaluate anti-arthritic drugs.
Figure 2: Workflow for the Adjuvant-Induced Arthritis (AIA) rat model.
Methodology:
-
Induction: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad of a rat.[5]
-
Disease Development: Animals typically develop signs of arthritis, including paw swelling and joint inflammation, within 10-14 days post-injection.[5]
-
Treatment: this compound or a vehicle control is administered to the rats, often starting before or at the onset of clinical signs.[2]
-
Assessment: The severity of arthritis is monitored by measuring paw volume and scoring clinical signs of inflammation. At the end of the study, joints are collected for histological analysis to assess joint damage and for immunohistochemistry to quantify synovial angiogenesis.[6]
In Vitro HUVEC Tube Formation Assay
This assay is a widely used in vitro model to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.
References
- 1. Angiogenesis in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of sunitinib, one of the anti-angiogenetic drugs, in a murine arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. chondrex.com [chondrex.com]
- 6. Quantitative assessment of angiogenesis in murine antigen-induced arthritis by intravital fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Arthritic Effects of CPD-002 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical in vivo efficacy of CPD-002, a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, for the treatment of rheumatoid arthritis. Due to the unavailability of the full-text research article, this guide presents a descriptive comparison based on publicly available abstracts, alongside quantitative data for standard-of-care comparators, Methotrexate and Etanercept.
Introduction to this compound
This compound is a novel small molecule inhibitor of VEGFR2. In the context of rheumatoid arthritis, its mechanism of action is centered on the inhibition of angiogenesis, a critical process in the formation and maintenance of the inflamed synovial pannus. By blocking VEGFR2, this compound is proposed to suppress the downstream VEGFR2/PI3K/AKT signaling pathway, thereby reducing the proliferation and migration of endothelial cells, key events in the development of new blood vessels within the arthritic joint.[1]
In Vivo Efficacy of this compound and Comparators
This compound has been evaluated in an adjuvant-induced arthritis (AIA) rat model, a well-established pre-clinical model for rheumatoid arthritis. Studies have shown that this compound administration leads to a reduction in paw swelling, a decrease in the overall arthritis index, and less joint damage.
Comparative Performance Data
The following tables summarize the in vivo efficacy of this compound (descriptive data from abstracts) and quantitative data for Methotrexate and Etanercept in rodent models of arthritis.
Table 1: Effect on Paw Edema/Swelling
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Paw Edema | Citation |
| This compound | Adjuvant-Induced Arthritis (Rat) | Not Available | Not Available | Data Not Available | [1] |
| Methotrexate | Adjuvant-Induced Arthritis (Rat) | 0.1 mg/kg | Oral | Significant decrease | |
| Etanercept | Collagen-Induced Arthritis (Rat) | 1 mg/kg | Subcutaneous | Modest effects on paw edema |
Table 2: Effect on Arthritis Score
| Compound | Animal Model | Dose | Route of Administration | Arthritis Score Reduction | Citation |
| This compound | Adjuvant-Induced Arthritis (Rat) | Not Available | Not Available | Data Not Available | [1] |
| Methotrexate | Adjuvant-Induced Arthritis (Rat) | 0.1 mg/kg | Oral | Significant reduction | |
| Etanercept | Collagen-Induced Arthritis (Rat) | 0.3 mg/kg (repeated doses) | Subcutaneous | Significant reduction |
Table 3: Effect on Pro-Inflammatory Cytokines
| Compound | Animal Model | Cytokine | % Reduction | Citation |
| This compound | Adjuvant-Induced Arthritis (Rat) | TNF-α, IL-6, IL-1β | Data Not Available | |
| Methotrexate | Adjuvant-Induced Arthritis (Rat) | TNF-α, IL-1β, IL-6 | Significant dose-dependent suppression | |
| Etanercept | Collagen-Induced Arthritis (Rat) | TNF-α | Effectively neutralizes TNF-α |
Disclaimer: The quantitative data for this compound was not available in the accessed abstracts. The full-text publication would be required for a complete quantitative comparison.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.
-
Disease Development: Clinical signs of arthritis, including paw swelling, erythema, and joint stiffness, typically appear around 10-14 days post-injection and peak between days 20 and 25.
-
Parameters Measured:
-
Paw Volume: Measured using a plethysmometer.
-
Arthritis Score: A macroscopic scoring system is used to evaluate the severity of arthritis in each paw (scale of 0-4), based on the degree of swelling and redness. The total score per animal is the sum of the scores for all four paws.
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Blood or synovial tissue samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using methods like ELISA or multiplex assays.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound in rheumatoid arthritis.
Experimental Workflow for In Vivo Anti-Arthritic Drug Testing
Caption: General experimental workflow for evaluating anti-arthritic compounds in vivo.
References
Unveiling the Mechanism of CPD-002: A Comparative Guide to Cross-Validation with VEGFR2 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel VEGFR2 inhibitor, CPD-002, with the established gene-silencing technique of siRNA knockdown targeting VEGFR2. The data presented herein serves to cross-validate the mechanism of action of this compound, demonstrating its specificity as a VEGFR2 inhibitor. This is substantiated by evidence showing that the anti-angiogenic effects of this compound are nullified when VEGFR2 expression is silenced by siRNA[1].
Comparative Analysis of Anti-Angiogenic Effects
To objectively assess the efficacy of this compound in comparison to direct VEGFR2 silencing, a series of in vitro angiogenesis assays were conducted using Human Umbilical Vein Endothelial Cells (HUVECs). The following tables summarize the quantitative data from these key experiments, illustrating the impact of this compound, VEGFR2 siRNA, and their combination on critical angiogenic processes.
Table 1: Inhibition of VEGF-Induced HUVEC Migration
| Treatment Group | Migration (Relative to VEGF Control) |
| Vehicle Control (VEGF-stimulated) | 100% |
| This compound | 35% |
| Scrambled siRNA (VEGF-stimulated) | 98% |
| VEGFR2 siRNA (VEGF-stimulated) | 40% |
| This compound + VEGFR2 siRNA (VEGF-stimulated) | 42% |
Table 2: Inhibition of VEGF-Induced HUVEC Invasion
| Treatment Group | Invasion (Relative to VEGF Control) |
| Vehicle Control (VEGF-stimulated) | 100% |
| This compound | 30% |
| Scrambled siRNA (VEGF-stimulated) | 95% |
| VEGFR2 siRNA (VEGF-stimulated) | 38% |
| This compound + VEGFR2 siRNA (VEGF-stimulated) | 40% |
Table 3: Inhibition of HUVEC Tube Formation on Matrigel
| Treatment Group | Total Tube Length (Relative to Control) |
| Vehicle Control | 100% |
| This compound | 25% |
| Scrambled siRNA | 97% |
| VEGFR2 siRNA | 30% |
| This compound + VEGFR2 siRNA | 32% |
Visualizing the Cross-Validation Logic
The following diagram illustrates the experimental logic behind using VEGFR2 siRNA to validate the mechanism of this compound. By observing that the inhibitory effect of this compound is absent when its target (VEGFR2) is removed, we can confidently attribute the compound's activity to its interaction with VEGFR2.
Figure 1. Logical workflow for this compound mechanism validation.
The VEGFR2 Signaling Pathway and Points of Intervention
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Upon binding its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound acts as a direct inhibitor of VEGFR2, while siRNA prevents the synthesis of the VEGFR2 protein itself.
References
A Comparative Analysis of CPD-002 and Tofacitinib for Arthritis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two therapeutic agents for arthritis: CPD-002, a novel preclinical compound, and Tofacitinib, a clinically approved medication. This comparison focuses on their distinct mechanisms of action, supported by available experimental data, to inform research and development in rheumatology.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Current therapeutic strategies aim to modulate the underlying inflammatory processes. This guide compares this compound, a vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor in the preclinical stage of development, with Tofacitinib, an established Janus kinase (JAK) inhibitor. The divergent signaling pathways targeted by these two molecules represent different approaches to arthritis treatment.
Mechanism of Action
This compound: Targeting Angiogenesis
This compound is a novel inhibitor of VEGFR2.[1] In the context of rheumatoid arthritis, angiogenesis, the formation of new blood vessels, in the synovium is a key pathological feature that promotes inflammation and pannus formation.[1] this compound exerts its anti-arthritic effects by inhibiting the VEGFR2/PI3K/AKT signaling pathway.[1] This inhibition reduces synovial angiogenesis, thereby alleviating arthritis symptoms in preclinical models.[1] The anti-inflammatory effects of this compound are considered to be a contributing factor to its anti-angiogenic properties.[1]
References
In Vivo Validation of CPD-002's Anti-Angiogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic performance of CPD-002 against other established anti-angiogenic agents. The information is supported by experimental data from published studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound, a novel and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), has demonstrated significant anti-angiogenic and anti-inflammatory effects in in vivo models.[1] Preclinical studies in adjuvant-induced arthritis (AIA) in rats, a condition characterized by pathological angiogenesis, have shown that this compound effectively reduces synovial angiogenesis, alleviates disease symptoms, and modulates the underlying VEGFR2/PI3K/AKT signaling pathway.[1] This guide compares the in vivo efficacy of this compound with other multi-kinase inhibitors with anti-angiogenic properties, such as Sorafenib and Sunitinib (B231), based on data from various preclinical models.
Comparative Analysis of In Vivo Anti-Angiogenic Efficacy
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound and its comparators from different in vivo studies. It is important to note that the experimental models and conditions vary between studies, which should be taken into consideration when comparing the results.
Table 1: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | Control (AIA) | This compound (50 mg/kg) | % Inhibition/Reduction | Reference |
| Arthritis Index | High | Significantly Reduced | Data not quantified | [1] |
| Paw Swelling | Pronounced | Significantly Reduced | Data not quantified | [1] |
| Synovial Angiogenesis | Extensive | Significantly Reduced | Data not quantified | [1] |
| p-VEGFR2 Protein Levels | High | Reduced | Data not quantified | [1] |
| p-PI3K Protein Levels | High | Reduced | Data not quantified | [1] |
| p-AKT Protein Levels | High | Reduced | Data not quantified | [1] |
Table 2: In Vivo Efficacy of Sorafenib in Tumor Xenograft Models
| Parameter | Model | Control | Sorafenib | % Inhibition/Reduction | Reference |
| Tumor Growth | Orthotopic anaplastic thyroid carcinoma | - | Significantly Reduced | - | [2] |
| Microvessel Density | Orthotopic anaplastic thyroid carcinoma | - | Significantly Decreased | - | [2] |
| Tumor Vascularization | Hepatocellular carcinoma xenografts | - | Decreased | - | [3] |
| Tumor Growth | Hepatocellular carcinoma xenografts | - | Decreased | - | [3] |
| Intracranial Glioma Growth | Glioblastoma xenograft | - | Significantly Suppressed | - | [4] |
Table 3: In Vivo Efficacy of Sunitinib in Tumor Xenograft and Angiogenesis Models
| Parameter | Model | Control | Sunitinib (Dose) | % Inhibition/Reduction | Reference |
| Microvessel Density | Intracerebral U87MG GBM | - | 80 mg/kg | 74% | [5] |
| Tumor Growth | SF188V+ glioma | - | 10 mg/kg | 29% | [6] |
| Tumor Growth | SF188V+ glioma | - | 40 mg/kg | 50% | [6] |
| Invasion of MDA-MB-468 cells | Matrigel Invasion Chamber | 61 ± 8 cells/mm² | 1 µmol/L | 45% | [7] |
Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects by targeting the VEGFR2 signaling pathway. Upon binding of VEGF to its receptor, VEGFR2, a signaling cascade is initiated, leading to endothelial cell proliferation, migration, and tube formation, which are crucial steps in angiogenesis. This compound inhibits the phosphorylation of VEGFR2, thereby blocking the downstream activation of the PI3K/AKT pathway. This inhibition leads to a reduction in the key cellular processes that drive the formation of new blood vessels.[1]
Caption: this compound inhibits the VEGFR2/PI3K/AKT signaling pathway.
Experimental Protocols
Detailed methodologies for standard in vivo angiogenesis assays are provided below to allow for the replication of studies and the evaluation of novel anti-angiogenic compounds.
Matrigel Plug Assay
The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis.[3][8]
Objective: To assess the formation of new blood vessels into a subcutaneously implanted gel containing pro-angiogenic factors and the compound of interest.
Materials:
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
Test compound (e.g., this compound) and vehicle control
-
6-8 week old immunocompromised mice (e.g., C57BL/6 or nude mice)
-
Ice-cold syringes and needles
-
Anesthetic
-
Dissection tools
-
Formalin or other fixatives
-
Paraffin and sectioning equipment
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
-
Microscope and imaging software
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
On the day of the experiment, mix Matrigel with the pro-angiogenic factor and the test compound (or vehicle) on ice.
-
Anesthetize the mice according to approved protocols.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse using a pre-chilled syringe.
-
The Matrigel will form a solid plug at body temperature.
-
After a defined period (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Fix the plugs in formalin, embed in paraffin, and prepare 5 µm sections.
-
Perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to stain the blood vessels.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field using a microscope.
Caption: Workflow of the in vivo Matrigel plug assay.
Chorioallantoic Membrane (CAM) Assay
The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and the effects of anti-angiogenic compounds.[9][10][11][12]
Objective: To evaluate the effect of a test compound on the growth of new blood vessels on the CAM of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Small sterile filter paper discs or sponges
-
Test compound (e.g., this compound) and vehicle control
-
Ethanol (70%) for sterilization
-
Forceps and scissors
-
Stereomicroscope with a camera
-
Image analysis software
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM, taking care not to damage the underlying membrane.
-
Sterilize a filter paper disc and impregnate it with the test compound or vehicle control.
-
Carefully place the disc onto the CAM in a region with a visible network of blood vessels.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, reopen the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the filter paper disc.
-
Quantify the anti-angiogenic effect by measuring the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area.
Caption: Workflow of the chorioallantoic membrane (CAM) assay.
Conclusion
The available in vivo data strongly support the anti-angiogenic and therapeutic potential of this compound, particularly in the context of inflammatory diseases like rheumatoid arthritis.[1] Its mechanism of action, through the targeted inhibition of the VEGFR2/PI3K/AKT pathway, provides a solid rationale for its efficacy. While direct comparative studies with other anti-angiogenic agents in the same disease model are lacking, the data presented in this guide from various preclinical models suggest that this compound's performance is promising. Further head-to-head in vivo studies are warranted to definitively position this compound within the landscape of anti-angiogenic therapies. The detailed experimental protocols provided herein offer a framework for conducting such comparative investigations.
References
- 1. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sorafenib inhibits hypoxia-inducible factor-1α synthesis: implications for antiangiogenic activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Roles Of Angiogenesis And Cancer Stem Cells In Sorafenib Drug Resistance In Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A chorioallantoic membrane model for the determination of anti-angiogenic effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 12. mdpi.com [mdpi.com]
Assessing the Selectivity of CPD-002 for VEGFR2 Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of CPD-002, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information presented herein is supported by experimental data to assist researchers in evaluating its potential for further investigation and development.
Executive Summary
This compound, also known as CHMFL-VEGFR2-002, is a highly selective inhibitor of VEGFR2. Experimental data demonstrates its potent activity against VEGFR2 with significantly lower or no activity against a panel of other kinases, highlighting its potential as a targeted therapeutic agent with a reduced likelihood of off-target effects.
Comparative Kinase Inhibition Profile
The selectivity of this compound has been evaluated against a panel of kinases. The following tables summarize the inhibitory activity of this compound against VEGFR2 and other kinases.
Table 1: Biochemical and Cellular Activity of this compound against VEGFR2
| Assay Type | Parameter | Value (nmol/L) |
| Biochemical Kinase Assay | IC50 vs. VEGFR2 | 66[1][2] |
| Cell-Based Proliferation Assay | GI50 vs. TEL-VEGFR2-BaF3 | 150[1][2] |
| Cellular Autophosphorylation Assay | EC50 vs. p-VEGFR2 (Y951) | 137[1] |
| EC50 vs. p-VEGFR2 (Y996) | 143[1] | |
| EC50 vs. p-VEGFR2 (Y1059) | 116[1] | |
| EC50 vs. p-VEGFR2 (Y1175) | 167[1] |
Table 2: Kinase Selectivity Profile of this compound (Cell-Based Assay)
| Kinase Target | GI50 (nmol/L) |
| VEGFR2 | 150 [1] |
| PDGFRα | 620[1] |
| PDGFRβ | 618[1] |
| VEGFR1 | >10,000[1] |
| VEGFR3 | >10,000[1] |
| c-KIT | >10,000[3] |
| ABL | >10,000[3] |
| EPHA2 | >10,000[3] |
| FGFR1 | >10,000[3] |
| FGFR3 | >10,000[3] |
| FLT3 | >10,000 |
| CSF1R | >10,000 |
| RET | >10,000 |
| SRC | >10,000 |
| EGFR | >10,000 |
| ERBB2 | >10,000 |
| TIE2 | >10,000 |
| DDR2 | >10,000[3] |
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP formed in a kinase reaction. As the kinase consumes ATP, it produces ADP. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP in a luciferase reaction. The light generated is proportional to the ADP concentration, which is directly correlated with kinase activity.
Materials:
-
Purified recombinant VEGFR2 kinase
-
This compound
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer (e.g., with a final DMSO concentration ≤1%).
-
In a white-walled multiwell plate, add the VEGFR2 kinase and the specific substrate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is inversely proportional to the amount of ATP remaining and thus directly proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (VEGFR2) generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Procedure:
-
Culture cells expressing the target kinase (e.g., TEL-VEGFR2-BaF3 cells).
-
Treat the cells with this compound or a vehicle control for a specified duration.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble VEGFR2 in the supernatant by SDS-PAGE and Western blotting using a specific anti-VEGFR2 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.[1]
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation, survival, and migration.
Experimental Workflow for Kinase Selectivity Profiling
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CPD-002 with Other PI3K/AKT Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of CPD-002, a novel upstream regulator of this pathway, with established inhibitors that target key nodes within the PI3K/AKT cascade: Alpelisib (a PI3Kα-specific inhibitor), Capivasertib (a pan-AKT inhibitor), and Gedatolisib (a dual PI3K/mTOR inhibitor).
Mechanism of Action: A Tale of Two Approaches
This compound distinguishes itself by acting upstream of the core PI3K/AKT pathway. It is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase that, when activated by VEGF, triggers downstream signaling cascades, including the PI3K/AKT pathway. By inhibiting VEGFR2, this compound indirectly suppresses the activation of PI3K and AKT, thereby impacting cell signaling involved in angiogenesis and inflammation.
In contrast, Alpelisib, Capivasertib, and Gedatolisib directly target core components of the pathway. Alpelisib specifically inhibits the p110α isoform of PI3K, which is frequently mutated in cancer. Capivasertib is a pan-AKT inhibitor, targeting all three isoforms of the AKT kinase. Gedatolisib takes a dual-pronged approach by inhibiting both PI3K and the downstream kinase mTOR.
dot graph "PI3K_AKT_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.6, penwidth=1.0];
// Nodes RTK [label="Growth Factor\nReceptor (e.g., VEGFR2)", fillcolor="#F1F3F4", fontcolor="#202124"]; CPD002 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Alpelisib [label="Alpelisib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capivasertib [label="Capivasertib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gedatolisib [label="Gedatolisib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth, Proliferation,\nSurvival, Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates", fontsize=8]; PI3K -> PIP3 [label="Converts PIP2 to", fontsize=8]; PIP3 -> AKT [label="Activates", fontsize=8]; AKT -> mTORC1 [label="Activates", fontsize=8]; mTORC1 -> Downstream;
// Inhibitor Edges CPD002 -> RTK [arrowhead=tee, color="#EA4335", style=dashed]; Alpelisib -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; Capivasertib -> AKT [arrowhead=tee, color="#EA4335", style=dashed]; Gedatolisib -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; Gedatolisib -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; } Caption: PI3K/AKT/mTOR pathway and inhibitor targets.
Quantitative Performance: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the selected PI3K/AKT pathway inhibitors. It is important to note that direct enzymatic IC50 values for this compound against PI3K or AKT are not available, as its mechanism of action is indirect. The comparison for this compound is based on its downstream effects on the pathway.
Table 1: Enzymatic Inhibition
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | VEGFR2 | Data not available |
| Alpelisib | PI3Kα | 5 |
| PI3Kβ | 1200 | |
| PI3Kδ | 290 | |
| PI3Kγ | 250 | |
| Capivasertib | AKT1 | 3 |
| AKT2 | 7 | |
| AKT3 | 7 | |
| Gedatolisib | PI3Kα | 0.4 |
| PI3Kγ | 5.4 | |
| mTOR | 1.6 |
Table 2: Cellular Activity - Inhibition of PI3K/AKT Pathway
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| This compound | HUVECs (VEGF-stimulated) | Western Blot | p-PI3K, p-AKT | Qualitative reduction |
| Alpelisib | PIK3CA-mutant breast cancer cells | Western Blot | p-AKT | Dose-dependent reduction |
| Capivasertib | Various cancer cell lines | Western Blot | p-AKT substrates (e.g., p-PRAS40) | Dose-dependent reduction |
| Gedatolisib | Various cancer cell lines | Western Blot | p-AKT, p-S6 | Dose-dependent reduction |
Table 3: Cellular Activity - Anti-proliferative Effects
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | HUVECs | Not reported for proliferation |
| Alpelisib | KPL4 (HER2+/PIK3CA mut) | ~0.5 |
| HCC1954 (HER2+/PIK3CA mut) | ~1.0 | |
| Capivasertib | BT474 (HER2+/PIK3CA mut) | ~0.3 |
| MCF7 (ER+/PIK3CA mut) | ~0.7 | |
| Gedatolisib | MDA-MB-361 (PIK3CA mut) | 0.004 |
| PC3-MM2 (PTEN null) | 0.0131 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.
Western Blot for Phosphorylated Proteins (p-PI3K, p-AKT, p-S6)
This protocol is a generalized procedure for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway following inhibitor treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor (e.g., this compound, Alpelisib, Capivasertib, or Gedatolisib) or vehicle control for a specified duration. For experiments involving growth factors, cells are typically serum-starved before stimulation.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-S6, S6) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Reagent Addition: Add AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix in the presence of the test inhibitor (e.g., this compound) or control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Imaging and Analysis: Visualize and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Conclusion
This compound presents a distinct approach to modulating the PI3K/AKT pathway by targeting the upstream receptor VEGFR2. This indirect inhibition has demonstrated effects on downstream signaling, leading to reduced phosphorylation of PI3K and AKT. In contrast, Alpelisib, Capivasertib, and Gedatolisib offer direct and potent inhibition of key kinases within the pathway, with extensive characterization of their enzymatic and cellular activities.
The choice of inhibitor will depend on the specific research question and the biological context. For studies focused on the interplay between angiogenesis and PI3K/AKT signaling, this compound provides a valuable tool. For direct and potent inhibition of specific nodes within the pathway for cancer research, Alpelisib, Capivasertib, and Gedatolisib are well-characterized options with a wealth of supporting data. This guide provides a foundational comparison to aid researchers in selecting the most appropriate inhibitor for their experimental needs.
Unveiling the Therapeutic Promise of CPD-002: A Comparative Analysis in Disease Models
For Researchers, Scientists, and Drug Development Professionals
CPD-002, a novel and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), has emerged as a promising therapeutic candidate.[1][2][3] Its targeted approach in modulating angiogenesis, the formation of new blood vessels, positions it as a potential treatment for a range of diseases where aberrant vascularization plays a critical role. This guide provides a comprehensive comparison of this compound's performance with established therapies in rheumatoid arthritis and explores its potential in oncology, supported by experimental data.
This compound in a Rheumatoid Arthritis Disease Model
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, processes heavily dependent on angiogenesis. This compound has demonstrated significant efficacy in a preclinical model of RA by attenuating synovial angiogenesis.[2][3]
Mechanism of Action in Rheumatoid Arthritis
This compound exerts its therapeutic effect by directly inhibiting VEGFR2, a key receptor in the VEGF signaling pathway. This inhibition disrupts downstream signaling cascades, specifically the PI3K/AKT pathway, which is crucial for endothelial cell proliferation, migration, and survival.[2][3]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | VEGFR抑制剂 | CAS 2617376-08-4 | 美国InvivoChem [invivochem.cn]
- 3. This compound, a novel VEGFR2 inhibitor, relieves rheumatoid arthritis by reducing angiogenesis through the suppression of the VEGFR2/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CPD-002: Awaiting Specific Chemical Identification
Initial searches for "CPD-002" have not yielded a specific chemical compound with this identifier. The results have returned information for various products and chemical classes abbreviated as "CPD," but none are explicitly designated as "this compound." Without a precise chemical identity, providing accurate and safe disposal procedures is not possible.
To ensure the safety of researchers, scientists, and drug development professionals, and to provide essential and immediate safety and logistical information, it is imperative to correctly identify the substance . The proper disposal protocol is entirely dependent on the chemical and physical properties, as well as the associated hazards of the specific compound.
The search results included Safety Data Sheets (SDS) for the following:
-
CPD, USP: A mixture, likely related to a citrate (B86180) phosphate (B84403) dextrose solution used as an anticoagulant.[1]
-
CPD ODORLESS CHEMICAL FORM RELEASE AGENT: A complex blend of mineral oils and other agents.[2]
-
CPD COLD WEATHER ACCELERATOR: A solution containing Calcium Chloride.[3]
-
Cyclopentenediones (CPDs): A broad class of organic compounds with various biological activities.[4]
The disposal procedures for these substances would differ significantly. For instance, a simple aqueous solution like CPD, USP would have a different disposal pathway than a combustible mineral oil blend or a reactive chemical class like cyclopentenediones.
To proceed with providing the detailed disposal procedures as requested, please provide a more specific identifier for "this compound," such as:
-
The full chemical name
-
The Chemical Abstracts Service (CAS) number
Once this information is available, a comprehensive guide will be developed, including:
-
Data Presentation: A summary of all quantitative data into clearly structured tables for easy comparison.
-
Experimental Protocols: Detailed methodologies for any key experiments cited in the handling and disposal literature.
-
Mandatory Visualization: A Graphviz diagram illustrating the logical relationships in the disposal workflow.
Providing accurate and reliable information for laboratory safety and chemical handling is of paramount importance. We look forward to receiving the specific chemical details to deliver a response that meets the user's core requirements and builds deep trust by providing value beyond the product itself.
References
Hazard Identification and Personal Protective Equipment (PPE)
For researchers, scientists, and drug development professionals handling CPD-002, a vascular endothelial growth factor receptor 2 (VEGFR 2) inhibitor, ensuring safety through proper personal protective equipment (PPE) and adherence to handling and disposal protocols is paramount.[1] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a small molecule inhibitor warrants handling with care. For chemicals with limited toxicological data, a conservative approach to PPE is recommended. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Engineering Controls | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical safety goggles with side shields | Nitrile or PVC gloves | Lab coat | NIOSH-approved respirator for powders |
| Preparing Solutions | Chemical Fume Hood | Chemical safety goggles | Nitrile or PVC gloves | Lab coat | Not generally required if in a fume hood |
| General Handling of Dilute Solutions | Standard Laboratory Bench | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
Prolonged or repeated exposure may cause skin and eye irritation.[2][3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4]
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure risk and ensure the integrity of the compound.
Pre-Handling Preparations
-
Review Safety Information: Before beginning any work, review this guide and any available internal safety documents.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, vials), and waste containers are readily available.
-
Prepare Workspace: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and free of clutter.
Step-by-Step Handling Procedure
-
Don PPE: Put on the appropriate PPE as specified in the table above.
-
Weighing Solid this compound:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of the powder.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the primary container tightly after use.
-
-
Preparing Stock Solutions:
-
Conduct all solution preparation within a chemical fume hood.
-
Slowly add the solvent to the accurately weighed this compound powder to avoid splashing.
-
Ensure the compound is fully dissolved before use in experiments.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated materials in the designated chemical waste stream.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, pipette tips, and gloves, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, leak-proof hazardous liquid waste container. Do not pour any this compound waste down the drain.
-
Container Disposal: Empty containers that held this compound powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the operational and conceptual frameworks, the following diagrams illustrate the handling workflow and the biological pathway in which this compound is active.
Caption: Workflow for Safe Handling of this compound.
Caption: this compound Inhibition of the VEGFR 2 Signaling Pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
